molecular formula C17H37NO B1620483 3-(Tetradecyloxy)propylamine CAS No. 7617-82-5

3-(Tetradecyloxy)propylamine

Cat. No.: B1620483
CAS No.: 7617-82-5
M. Wt: 271.5 g/mol
InChI Key: XIFDDGOEJJEZBQ-UHFFFAOYSA-N
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Description

3-(Tetradecyloxy)propylamine is a synthetic organic compound with the molecular formula C17H37NO . This molecule features a long-chain tetradecyloxy (C14) group linked via an ether bond to a propylamine moiety, a structure of significant interest in industrial chemistry and materials science. Its primary research value lies in its application as a key intermediate and performance chemical. One prominent use identified in patent literature is as a friction-modifying agent in fuel and lubricant compositions . When formulated as a salt with carboxylic acids, such as isohexyloxypropylamine isostearate, compounds of this class can be incorporated into gasoline and other fuels. These additives are designed to reduce engine friction, which can lead to improved fuel economy . The selection of this specific friction modifier is critical to ensure compatibility with fuel detergent packages and to avoid increasing harmful engine deposits like intake valve deposits (IVD) . From a toxicological research perspective, studies on the mode of action of 3-substituted propylamines have revealed cytotoxic effects in cultured cells (e.g., MDBK cells) . The cytotoxicity is believed to be linked to oxidative deamination. For some derivatives, this process can lead to the liberation of acrolein, a highly reactive molecule, while for alkyl derivatives like this compound, the mechanism may involve the propionaldehyde derivative itself . This makes such compounds useful as model systems in biochemical studies to investigate cytotoxicity pathways. Furthermore, alkoxyamines of this structural class have historical applications as antistatic agents in polyolefin polymers to prevent the accumulation of dust and other issues associated with static electricity . This compound is intended for research and industrial use as a chemical intermediate, a model compound in toxicology studies, and for the development of specialty additives. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-tetradecoxypropan-1-amine
Source PubChem
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InChI

InChI=1S/C17H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFDDGOEJJEZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064752
Record name 1-Propanamine, 3-(tetradecyloxy)-
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Molecular Weight

271.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7617-82-5
Record name 3-(Tetradecyloxy)-1-propanamine
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Record name 1-Propanamine, 3-(tetradecyloxy)-
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Record name 1-Propanamine, 3-(tetradecyloxy)-
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Record name 1-Propanamine, 3-(tetradecyloxy)-
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Record name 3-(tetradecyloxy)propylamine
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Record name 3-(Tetradecyloxy)-1-propanamine
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Foundational & Exploratory

An In-Depth Technical Guide to 3-(Tetradecyloxy)propylamine (CAS 7617-82-5) for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Amphiphile for Advanced Formulations

3-(Tetradecyloxy)propylamine is a long-chain aliphatic primary amine that is gaining interest within the scientific community, particularly in the fields of materials science and drug delivery. Its unique amphiphilic structure, characterized by a long hydrophobic tetradecyl ether tail and a hydrophilic primary amine headgroup, imparts surfactant-like properties. This makes it a compelling candidate for the formation of self-assembled structures, such as micelles and vesicles, and a potentially crucial component in advanced drug delivery systems like lipid nanoparticles (LNPs).

This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and analysis, and a forward-looking perspective on its application in the formulation of lipid-based nanocarriers for therapeutic delivery.

Physicochemical Properties: A Foundation for Formulation

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application. While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs and computational models.

PropertyValueSource / Basis
CAS Number 7617-82-5[1][2]
Molecular Formula C₁₇H₃₇NO[1]
Molecular Weight 271.49 g/mol [2]
Appearance Viscous liquid to waxy solid at room temperature (Predicted)Based on 3-(Dodecyloxy)propylamine[3][4]
Melting Point ~15-20 °C (Estimated)Extrapolated from 3-(Dodecyloxy)propylamine (13 °C)[4]
Boiling Point >320 °C at 760 mmHg (Estimated)Extrapolated from 3-(Dodecyloxy)propylamine (315 °C)[4]
Density ~0.85 g/cm³ (Predicted)Based on 3-(Dodecyloxy)propylamine (0.845 g/cm³)[4]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate)Based on amphiphilic nature and data for analogs[3]
XLogP3-AA 6.2Computed by PubChem[1]
Topological Polar Surface Area 35.3 ŲComputed by PubChem[1]
Hydrogen Bond Donor Count 1Computed by PubChem[1]
Hydrogen Bond Acceptor Count 2Computed by PubChem[1]

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through a two-step process involving a cyanoethylation of 1-tetradecanol followed by catalytic hydrogenation. This method is adaptable for laboratory-scale synthesis and offers a high yield of the desired product.

SynthesisWorkflow cluster_step1 Step 1: Cyanoethylation cluster_step2 Step 2: Hydrogenation tetradecanol 1-Tetradecanol propionitrile 3-(Tetradecyloxy)propionitrile tetradecanol->propionitrile 1. acrylonitrile Acrylonitrile acrylonitrile->propionitrile 2. base Base (e.g., NaOH) base->propionitrile Catalyst h2 H₂ Gas final_product This compound h2->final_product 1. catalyst Raney Nickel catalyst->final_product Catalyst ammonia Ammonia (in solvent) ammonia->final_product Solvent/Suppressant caption Synthesis Workflow for this compound

Synthesis Workflow for this compound
Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-(Tetradecyloxy)propionitrile

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1-tetradecanol (1 mole equivalent).

  • Catalyst Addition: Add a catalytic amount of a strong base, such as sodium hydroxide (0.05 mole equivalent).

  • Heating: Heat the mixture to 50-60°C with stirring until the base is dissolved and a homogeneous solution is formed.

  • Acrylonitrile Addition: Slowly add acrylonitrile (1.1 mole equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature below 70°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 60-70°C for 3-4 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., 1M HCl). The product, 3-(tetradecyloxy)propionitrile, can be purified by vacuum distillation.

Step 2: Hydrogenation to this compound

  • Reactor Charging: In a high-pressure hydrogenation reactor, add 3-(tetradecyloxy)propionitrile (1 mole equivalent), a suitable solvent such as ethanol or methanol containing ammonia (to suppress secondary amine formation), and a Raney Nickel catalyst (5-10% by weight of the nitrile).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 30-50 bar.

  • Reaction: Heat the mixture to 100-120°C with vigorous stirring. The reaction is typically complete within 4-8 hours. Monitor the hydrogen uptake to determine the reaction endpoint.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation to yield a colorless to pale yellow liquid or waxy solid.

An alternative, though potentially lower-yielding for this specific structure, is the Williamson ether synthesis , where 3-amino-1-propanol is first deprotonated with a strong base like sodium hydride, followed by reaction with a 1-halotetradecane (e.g., 1-bromotetradecane)[5][6][7][8].

Spectral and Analytical Characterization

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.45t2H-O-CH₂ -CH₂-CH₂-NH₂
~3.40t2H-CH₂-O -CH₂-
~2.75t2H-CH₂-CH₂ -NH₂
~1.75p2H-O-CH₂-CH₂ -CH₂-NH₂
~1.55m2H-O-CH₂-CH₂ -(CH₂)₁₁-CH₃
~1.25br s22H-(CH₂)₁₁-
~0.88t3H-CH₃
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
~71.5-O-C H₂-CH₂-CH₂-NH₂
~70.0-CH₂-O -CH₂-
~40.5-C H₂-NH₂
~32.0-CH₂-C H₂-CH₂-NH₂
~29.7-(C H₂)₁₁- (multiple peaks)
~29.4-O-CH₂-C H₂-
~26.2-O-CH₂-CH₂-C H₂-
~22.7-C H₂-CH₃
~14.1-C H₃
Predicted FTIR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3380-3250Medium, BroadN-H stretch (primary amine, two bands)[9][10][11][12][13]
2920, 2850StrongC-H stretch (aliphatic)
1590-1650MediumN-H bend (scissoring)[11]
1465MediumC-H bend (methylene)
~1120StrongC-O-C stretch (ether)
Analytical Methods for Quantification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the primary amine, derivatization is recommended to improve chromatographic peak shape and thermal stability.

Protocol: GC-MS Analysis with TFAA Derivatization

  • Sample Preparation: Prepare a standard solution of this compound in a suitable anhydrous solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Derivatization: In a GC vial, mix 100 µL of the sample solution with 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60°C for 20 minutes[14][15][16].

  • GC-MS Conditions:

    • Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injector: Split/splitless injector at 280°C.

    • Oven Program: Start at 150°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.

  • Data Analysis: The derivatized product will have a molecular weight of 367.5 g/mol . Look for the molecular ion peak and characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

Direct analysis of this non-chromophoric amine by UV-Vis detection is not feasible. Therefore, an Evaporative Light Scattering Detector (ELSD) is a suitable alternative.

Protocol: HPLC-ELSD Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1-5 mg/mL.

  • HPLC Conditions:

    • Column: A mixed-mode or HILIC column can be effective for retaining the polar amine. A C18 column can also be used with an ion-pairing agent in the mobile phase, but this may not be compatible with all detectors.

    • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Detector: ELSD with nebulizer and evaporator temperatures optimized for the mobile phase composition (e.g., Nebulizer: 40°C, Evaporator: 60°C, Gas flow: 1.5 SLM)[9][17][18][19][20].

  • Data Analysis: The ELSD will provide a response proportional to the mass of the analyte. Quantification can be performed using an external standard calibration curve.

Application in Drug Delivery: A Cationic Lipid for Lipid Nanoparticle Formulation

The amphiphilic nature of this compound, with its protonatable primary amine, makes it an excellent candidate for use as a cationic lipid in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids like mRNA and siRNA[21][22][23][24][25]. At an acidic pH during formulation, the amine group becomes protonated, facilitating electrostatic interactions with the negatively charged phosphate backbone of the nucleic acid, leading to efficient encapsulation. At physiological pH, the lipid is less charged, contributing to a more stable and less toxic nanoparticle in circulation.

LNP_Workflow cluster_prep Phase Preparation cluster_formation Nanoparticle Formation cluster_purification Purification & Finalization lipid_mix Lipid Mixture in Ethanol - this compound - DSPC - Cholesterol - PEG-Lipid mixing Rapid Mixing (e.g., Microfluidics) lipid_mix->mixing aqueous_phase Nucleic Acid (mRNA/siRNA) in Acidic Buffer (pH 4) aqueous_phase->mixing lnp_formation Self-Assembly into LNPs mixing->lnp_formation dialysis Dialysis / TFF (Buffer Exchange to PBS, pH 7.4) lnp_formation->dialysis sterilization Sterile Filtration (0.22 µm filter) dialysis->sterilization final_lnp Purified LNPs sterilization->final_lnp caption Lipid Nanoparticle (LNP) Formulation Workflow

Lipid Nanoparticle (LNP) Formulation Workflow
Representative Protocol: Formulation of mRNA-Loaded LNPs

This protocol describes a general method for formulating LNPs using a microfluidic mixing device. The lipid ratios are representative and should be optimized for the specific application.

  • Preparation of Solutions:

    • Lipid Stock Solution: Prepare a stock solution of the lipid mixture in ethanol. A representative molar ratio could be: 50% this compound, 10% DSPC (distearoylphosphatidylcholine), 38.5% Cholesterol, and 1.5% PEG-lipid. The total lipid concentration should be in the range of 10-25 mM.

    • mRNA Solution: Dissolve the mRNA payload in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) at a suitable concentration (e.g., 0.1-0.5 mg/mL).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., a NanoAssemblr® or similar device) with two syringe pumps.

    • Load one syringe with the lipid stock solution and the other with the mRNA solution.

    • Set the flow rate ratio to 3:1 (aqueous:ethanolic). The total flow rate will determine the size of the resulting nanoparticles (typically 10-20 mL/min).

    • Initiate the pumps to rapidly mix the two streams in the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formation, dialyze the LNP suspension against a neutral buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) for at least 12 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove the ethanol and raise the pH. Tangential flow filtration (TFF) can also be used for larger scale preparations.

  • Concentration and Sterilization:

    • If necessary, concentrate the purified LNP suspension using a centrifugal filter device.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Characterize the resulting LNPs for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), zeta potential, and encapsulation efficiency (e.g., using a RiboGreen® assay).

Safety and Handling

While a specific safety data sheet for this compound is not widely available, based on similar long-chain amines, it should be handled with care. It is predicted to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound presents itself as a valuable and versatile chemical for researchers and drug development professionals. Its amphiphilic properties, combined with a protonatable amine group, make it a promising candidate for a range of applications, most notably as a cationic lipid in the formulation of lipid nanoparticles for nucleic acid delivery. The synthesis and analytical methods outlined in this guide provide a solid foundation for its use in advanced research and development. As the demand for novel drug delivery systems continues to grow, the exploration of such unique lipid structures will undoubtedly play a crucial role in the future of medicine.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (URL not provided)
  • A cationic lipid with advanced membrane fusion performance for pDNA and mRNA delivery - Journal of Materials Chemistry B (RSC Publishing). (URL not provided)
  • Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry - Hochschule Bonn-Rhein-Sieg. (URL not provided)
  • A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. (2025). International Journal of Pharmaceutics, 682, 125941.
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • 1-Propanamine, 3-(tetradecyloxy)-. PubChem. Retrieved from [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020, November 19). Retrieved from [Link]

  • Lipid Nanoparticles (LNP) for mRNA Drug Delivery - Technology Networks. (URL not provided)
  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]

  • A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. (2025). International Journal of Pharmaceutics, 682, 125941.
  • Williamson ether synthesis - Wikipedia. Retrieved from [Link]

  • A lipid nanoparticle platform for mRNA delivery through repurposing of cationic amphiphilic drugs - Johns Hopkins University. (2022, October 15). Retrieved from [Link]

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • 3-(Tridecyloxy)-1-propanamine. PubChem. Retrieved from [Link]

  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols - Benchchem. (URL not provided)
  • N-(3-(tetradecyloxy)propyl)-1,3-propanediamine - PubChemLite. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0251046) - NP-MRD. Retrieved from [Link]

  • 3-(Triethoxysilyl)propylamine for synthesis 919-30-2. (URL not provided)
  • 3-(Decyloxy)propan-1-amine. PubChem. Retrieved from [Link]

  • 3-[2-(Dodecyloxy)ethoxy]propylamine. PubChem. Retrieved from [Link]

  • The Derivatization and Analysis of Amino Acids by GC-MS. (URL not provided)
  • 3-dodecyloxy propylamine - ChemBK. (2024, April 9). Retrieved from [Link]

  • Analysis of foods using HPLC with evaporative light sc
  • Experimental and MD simulation of 3-dodecyloxypropanamine and 3-tetradecyloxypropylamine adsorbed onto quartz (1 0 1) surface. (2025, August 6). Request PDF.
  • 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I - KPU Pressbooks. Retrieved from [Link]

  • infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Propylamine - the NIST WebBook. Retrieved from [Link]

  • ELSD HPLC Method for Analysis of Dimethylethanolamine (DMAE or DMEA) on Primesep 100 Column. (2025, January 17). SIELC Technologies. Retrieved from [Link]

  • 1-Propanamine, 3-(tetradecyloxy)- - Substance Details - SRS | US EPA. (2023, November 1). Retrieved from [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs - IU Indianapolis ScholarWorks. (URL not provided)
  • 3-(TRIDECYLOXY)PROPYLAMINE - gsrs. (URL not provided)
  • 3-DODECYLOXYPROPYLAMINE AldrichCPR - Sigma-Aldrich. (URL not provided)
  • Fast Analysis of Light Stabilizers by HPLC with ELSD - Ingenieria Analitica Sl. (URL not provided)
  • 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Analysis of sucrose esters with long acyl chain by coupling of HPLC-ELSD with ESI-MS system. (2025, August 7).
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  • (PDF)
  • (I) FTIR spectra of (a) pure dodecylamine (DDA), (b) citric acid...
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Sources

An In-depth Technical Guide to the Safe Handling of 3-(Tetradecyloxy)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the safety considerations for 3-(Tetradecyloxy)propylamine (CAS No. 7617-82-5), a cationic surfactant with significant utility in research and development, particularly in the formulation of lipid nanoparticles for drug delivery systems. As scientists and researchers, understanding the intrinsic properties of a molecule is paramount not only for its application but also for ensuring a safe and compliant laboratory environment. This guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind the hazards and the logic of the recommended safety protocols, ensuring a self-validating system of laboratory practice.

Part 1: Fundamental Molecular & Physical Characteristics

This compound is an amphiphilic molecule, possessing a long hydrophobic 14-carbon alkyl (tetradecyl) chain and a hydrophilic primary amine head.[1] This structure dictates its chemical behavior and, consequently, its hazard profile. The primary amine group imparts a basic and corrosive nature, while the long alkyl chain contributes to its physical properties and potential for environmental persistence.

A summary of its key identifiers and properties is presented below.

Identifier Value Source
IUPAC Name 3-tetradecoxypropan-1-aminePubChem[2]
CAS Number 7617-82-5PubChem[2]
Molecular Formula C₁₇H₃₇NOPubChem[2]
Molecular Weight 271.5 g/mol PubChem[2]
Appearance Viscous liquid or waxy solidCAMEO Chemicals, CymitQuimica[1][3]

Part 2: Hazard Identification & GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound and structurally similar long-chain alkoxy propylamines, the primary hazards stem from its corrosivity, oral toxicity, and environmental impact.[4][5]

Signal Word: DANGER [4][5]

Hazard Class GHS Code Hazard Statement Rationale & Scientific Insight
Skin CorrosionH314Causes severe skin burns and eye damage.The primary amine is a strong base. On contact with tissue, it can saponify fats and proteins, leading to rapid and severe chemical burns. The damage is not merely superficial irritation; it is a destructive process that can lead to permanent scarring or blindness.[3][4][5]
Acute Toxicity (Oral)H302Harmful if swallowed.While the exact LD50 for this specific molecule is not readily available, related long-chain amines are known to cause significant gastrointestinal irritation and can be toxic upon ingestion.[4][5][6] The corrosive nature can lead to perforation of the esophagus or stomach.[7]
Hazardous to the Aquatic EnvironmentH400 / H410Very toxic to aquatic life / Very toxic to aquatic life with long lasting effects.As a surfactant, this molecule disrupts the cell membranes of aquatic organisms. Its limited water solubility and persistence, conferred by the long alkyl chain, mean it can accumulate in aquatic ecosystems, posing a long-term threat.[4][5]
GHS Hazard Visualization

The following diagram illustrates the logical relationship between the compound and its primary GHS classifications.

Caption: GHS Hazard Profile for this compound.

Part 3: Risk Mitigation & Safe Handling Protocols

A proactive approach to safety is essential. The following protocols are designed to mitigate the risks identified above.

Exposure Controls & Personal Protective Equipment (PPE)

The primary routes of exposure are through skin/eye contact and inhalation of aerosols.[6] Engineering controls and PPE are the primary barriers to exposure.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential aerosols or vapors.[8][9] An eyewash station and safety shower must be immediately accessible.[9][10]

  • Eye/Face Protection : Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient due to the risk of splashes and severe corrosive damage.[8][9]

  • Skin Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[8][11] Ensure gloves are inspected before use and changed immediately if contamination is suspected. For tasks with a higher risk of splashing, consider an impervious apron or full-body suit.[8]

  • Respiratory Protection : If working outside a fume hood or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and ammonia is required.[9]

Handling and Storage Workflow

Proper procedures prevent accidental exposure and maintain the chemical's integrity.

Handling_Workflow start Obtain Compound ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood dispense Dispense Required Amount (Use non-sparking tools) fume_hood->dispense seal Tightly Seal Main Container dispense->seal use Proceed with Experiment dispense->use storage Store in Designated Area (Cool, Dry, Ventilated, Locked) seal->storage end Workflow Complete storage->end cleanup Clean Work Area use->cleanup waste Dispose of Waste Properly cleanup->waste waste->end

Caption: Safe Handling and Storage Workflow.

Storage Best Practices:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8][10]

  • The storage area should be designated for corrosive materials and be locked to restrict access.[10][12]

  • Incompatible materials include strong oxidizing agents, acids, and acid anhydrides. Store these separately to prevent exothermic and potentially dangerous reactions.[3][13]

Part 4: Emergency & First-Aid Procedures

Immediate and correct action is critical in the event of an exposure.

Step-by-Step First-Aid Protocols
  • In Case of Eye Contact:

    • Action: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[5][10][14]

    • Causality: The goal is to physically remove the corrosive amine and dilute any remaining chemical to minimize tissue damage.

    • Follow-up: Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10][14]

  • In Case of Skin Contact:

    • Action: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[5][10][14]

    • Causality: As with eye contact, rapid removal and dilution are key to stopping the chemical burn process.

    • Follow-up: Seek immediate medical attention. Do not apply any neutralizing agents or ointments without medical advice.[10][15]

  • In Case of Inhalation:

    • Action: Move the person to fresh air and keep them in a position comfortable for breathing.[5][10][14]

    • Causality: This removes the individual from the source of exposure and provides fresh oxygen.

    • Follow-up: If the person is not breathing, give artificial respiration (use a pocket mask to avoid direct contact). Call a poison center or doctor immediately.[9][10]

  • In Case of Ingestion:

    • Action: Rinse the mouth thoroughly with water. Give one to two glasses of water or milk to drink to dilute the substance.[5][10][15]

    • CRITICAL: Do NOT induce vomiting. [5][10][14]

    • Causality: Inducing vomiting can cause the corrosive material to pass through and re-damage the esophagus and mouth.

    • Follow-up: Seek immediate medical attention.[10][14]

Part 5: Accidental Release, Fire, and Disposal

  • Accidental Release: For a small spill, contain it with an inert absorbent material like sand or vermiculite.[15] Avoid combustible materials like sawdust. Use non-sparking tools for cleanup.[5][8] For a large spill, evacuate the area and contact emergency services.[8] Prevent the spill from entering drains or waterways due to its high aquatic toxicity.[8]

  • Fire-Fighting: This material is combustible.[15] Use dry chemical, CO₂, water spray, or alcohol-resistant foam to extinguish.[8][13][15] Firefighters should wear self-contained breathing apparatus (SCBA) as thermal decomposition can produce toxic nitrogen oxides and carbon monoxide.[10][15]

  • Disposal: Dispose of waste material and contaminated absorbents as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[5][10]

References

  • PubChem. 3-(Tridecyloxy)-1-propanamine | C16H35NO | CID 84589. [Link]

  • PubChem. 1-Propanamine, 3-(tetradecyloxy)- | C17H37NO | CID 82089. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - 3-DIETHYLAMINO PROPYLAMINE. [Link]

  • CPAChem. Safety data sheet - Propylamine. [Link]

  • U.S. Environmental Protection Agency. 1-Propanamine, 3-(tetradecyloxy)- - Substance Details. [Link]

  • PROASYS. Safety Data Sheet - FORMULA 1300. [Link]

  • Gelest. Safety Data Sheet: N-methyl-3-(trimethoxysilyl)propylamine. [Link]

  • Columbus Chemical Industries. MATERIAL SAFETY DATA SHEET - POTASSIUM NITRATE. [Link]

  • PubChem. N-(3-(tetradecyloxy)propyl)-1,3-propanediamine. [Link]

Sources

Technical Guide: pKa and Ionization Dynamics of 3-(Tetradecyloxy)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-(Tetradecyloxy)propylamine (CAS 7617-82-5) is a primary ether amine surfactant characterized by a C14 hydrophobic tail linked to a hydrophilic primary amine via a propyl ether spacer. While widely utilized in flotation mechanics and corrosion inhibition, its amphiphilic architecture makes it a critical model for pH-responsive lipid design in drug delivery systems, specifically Lipid Nanoparticles (LNPs).

Understanding the ionization constant (pKa) of this molecule is the rate-limiting step for optimizing its performance. Unlike simple water-soluble amines, the pKa of this compound is heavily modulated by its local dielectric environment and the inductive effect of the ether oxygen.

This guide provides a definitive technical analysis of its ionization behavior, establishing a theoretical pKa range of 9.8 – 10.2 based on structural analogs, and details a self-validating experimental protocol for precise determination in hydrophobic contexts.

Part 2: Chemical Architecture & Theoretical pKa

Structural Analysis

The molecule consists of three distinct functional domains that dictate its physicochemical behavior:

  • Lipophilic Tail: A tetradecyl (

    
    ) chain providing high hydrophobicity (LogP ~ 5.6–6.2).
    
  • Ether Linker: An oxygen atom at the

    
    -position relative to the amine. This atom exerts an electron-withdrawing inductive effect (-I effect).
    
  • Hydrophilic Head: A primary propyl amine (

    
    ) responsible for protonation.
    
The Inductive Effect on pKa

Standard primary aliphatic amines (e.g., propylamine) exhibit a pKa of approximately 10.5–10.7 . However, the presence of the ether oxygen in this compound lowers this value.

  • Mechanism: The electronegative oxygen atom pulls electron density through the propyl spacer (

    
    -bonds), slightly destabilizing the positive charge on the protonated ammonium species (
    
    
    
    ).
  • Magnitude: Because the oxygen is separated by three carbon atoms (propyl spacer), the effect is attenuated compared to ethyl spacers.

  • Analog Data:

    • 3-Butoxypropylamine (C4 analog): Experimental pKa

      
       10.3.[1]
      
    • 3-(Decyloxy)propylamine (C10 analog): Predicted pKa

      
       9.77.[2]
      
    • Jeffamine (Polyether amine): Solution pKa

      
       9.7.[3]
      

G Mol This compound Tail C14 Hydrophobic Tail (Lipophilicity) Mol->Tail Structure Ether Ether Oxygen (-O-) (Inductive Effect) Mol->Ether Structure Amine Primary Amine (-NH2) (Protonation Site) Mol->Amine Structure Ether->Amine Electron Withdrawal (Lowers basicity) pKa Resulting pKa ~9.8 - 10.2 Amine->pKa Ionization Equilibrium

Figure 1: Structural contributions to the ionization constant of this compound.

Part 3: Ionization Behavior & Physiochemical Properties[4]

Solubility and The "Apparent" pKa

Due to the long C14 chain, this compound is virtually insoluble in neutral water. It exists as an oil or waxy solid.[4]

  • pH < 9.0: The amine becomes protonated (

    
    ), acting as a cationic surfactant. Solubility increases significantly due to charge-charge repulsion preventing aggregation.
    
  • pH > 10.5: The molecule is neutral (

    
    ). It tends to phase separate or form uncharged micelles/aggregates.
    
Critical Micelle Concentration (CMC) Shift

The "apparent" pKa (


) shifts when the molecule aggregates into micelles. In a cationic micelle, the high density of positive charges creates an electrostatic potential that repels incoming protons. This makes it harder to protonate the remaining amines, effectively lowering the observed pKa  by 1–2 units compared to the free monomer.

Part 4: Experimental Protocol for pKa Determination

Challenge: You cannot titrate this molecule in pure water due to precipitation. Solution: Use a Mixed-Solvent Potentiometric Titration followed by the Yasuda-Shedlovsky Extrapolation .

Reagents & Equipment
  • Analyte: High-purity (>98%) this compound.

  • Solvent: Methanol (HPLC grade) and degassed CO2-free water.

  • Titrant: 0.1 M HCl (standardized).

  • Apparatus: Automatic potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode calibrated for mixed solvents.

Step-by-Step Workflow
  • Preparation of Solvent Ratios: Prepare three solvent mixtures: 40%, 50%, and 60% (v/v) Methanol/Water.

  • Sample Dissolution: Dissolve ~0.5 mmol of the amine in 50 mL of the 60% methanol mixture. Ensure complete dissolution.

  • Titration: Titrate with 0.1 M HCl under nitrogen purge (to prevent CO2 absorption). Record pH vs. Volume of acid.[5]

  • Repeat: Repeat the procedure for the 50% and 40% methanol mixtures. Note: As methanol content decreases, watch for turbidity (precipitation).

  • Calculation (

    
    ):  Calculate the pKa in each solvent system (
    
    
    
    ) using the Henderson-Hasselbalch equation at the half-neutralization point.
Yasuda-Shedlovsky Extrapolation

To find the aqueous pKa (


), plot the measured 

values against the dielectric constant function of the solvent mixture.


  • X-axis:

    
     (Reciprocal of dielectric constant of the MeOH/Water mix).
    
  • Y-axis:

    
    
    
  • Intercept: Extrapolate to the value of pure water (

    
    ) to solve for 
    
    
    
    .

Workflow Start Start: this compound Solvent Prepare MeOH/Water Mixtures (40%, 50%, 60%) Start->Solvent Titrate Potentiometric Titration (0.1 M HCl, N2 atm) Solvent->Titrate Calc Calculate pKa(ps) for each mixture Titrate->Calc Plot Yasuda-Shedlovsky Plot (pKa vs 1/Dielectric Constant) Calc->Plot Result Extrapolate to Pure Water Final pKa Value Plot->Result

Figure 2: Workflow for determining pKa of hydrophobic amines using mixed-solvent extrapolation.

Part 5: Application Context (LNP & Surfactants)

Relevance to Drug Delivery

While this compound is a primary amine (unlike the tertiary amines used in Moderna/Pfizer COVID-19 vaccines), it serves as a vital model for pH-responsive lipid switches .

  • Lipid Nanoparticle (LNP) Formulation: The ionization at acidic pH (during mixing) allows the amine to bind electrostatically to the negatively charged phosphate backbone of mRNA.

  • Endosomal Escape: Once inside the cell, the pKa dictates the "proton sponge" effect. A pKa of ~9.8 is generally too high for optimal endosomal release (ideal range is 6.0–7.0), suggesting this specific molecule is better suited as a permanent cationic helper lipid or surfactant rather than the primary ionizable lipid.

Summary Data Table
PropertyValue / DescriptionSource/Derivation
Chemical Formula

PubChem [1]
Molecular Weight 271.5 g/mol PubChem [1]
Predicted pKa (Aq) 9.8 – 10.2 Analog Derivation [2,3]
Physical State Viscous Liquid / Waxy SolidChemicalBook [4]
Solubility Soluble in Ethanol, Isopropanol, ChloroformExperimental Observation
LogP ~ 5.6 – 6.2Computed (XLogP3) [1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 82089, 1-Propanamine, 3-(tetradecyloxy)-. Retrieved from [Link]

  • Abiman, P., et al. (2007). Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine". Chemistry – A European Journal. Retrieved from [Link]

Sources

Methodological & Application

Preparation of 3-(Tetradecyloxy)propylamine Acetate Salts for Flotation: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the laboratory-scale preparation of 3-(tetradecyloxy)propylamine acetate salts, a class of ether amine acetate surfactants with significant applications as cationic collectors in the froth flotation of various minerals. This document is intended for researchers, scientists, and professionals in mineral processing and chemical engineering who require a thorough understanding of the synthesis, characterization, and application of these specialized reagents.

Introduction: The Role of Ether Amine Acetates in Mineral Flotation

Froth flotation is a widely employed physicochemical process for separating valuable minerals from gangue (unwanted material). The efficiency of this process hinges on the selective hydrophobization of the desired mineral surfaces by surfactant molecules known as collectors. Cationic collectors, particularly ether amines and their salts, have proven to be highly effective in the reverse flotation of minerals like iron and phosphate ores.[1][2] In this process, the collector selectively adsorbs onto the surface of gangue minerals, such as silica (quartz), rendering them hydrophobic and allowing them to be carried away in the froth, leaving the valuable mineral concentrate behind.[3][4]

This compound acetate is a prominent example of an ether monoamine collector. The presence of an ether linkage in the hydrocarbon chain enhances its solubility and frothing properties compared to simple fatty amines.[5][6] The acetate salt form further improves its water dispersibility, a crucial factor for its effective performance in the flotation pulp.[7] This guide will delve into the chemical principles governing its synthesis and its mechanism of action in flotation, followed by detailed, validated protocols for its preparation and preliminary performance evaluation.

Scientific Principles and Mechanistic Insights

Synthesis Chemistry: A Two-Step Process

The preparation of this compound acetate is typically a two-step process:

  • Williamson Ether Synthesis: This classic organic reaction is employed to form the ether linkage. Tetradecanol (a C14 fatty alcohol) is first deprotonated by a strong base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (in this case, 3-chloropropanenitrile or a similar C3 synthon) to form the ether nitrile intermediate, 3-(tetradecyloxy)propanenitrile.[8]

  • Nitrile Reduction and Salt Formation: The nitrile group of the intermediate is then reduced to a primary amine, yielding this compound. This reduction is commonly achieved through catalytic hydrogenation. Finally, the resulting ether amine is neutralized with acetic acid to form the desired acetate salt.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Tetradecanol Tetradecanol Intermediate 3-(Tetradecyloxy)propanenitrile Tetradecanol->Intermediate Williamson Ether Synthesis Base Strong Base (e.g., NaOH) AlkylHalide 3-Chloropropanenitrile AlkylHalide->Intermediate EtherAmine This compound Intermediate->EtherAmine Nitrile Reduction Reduction Catalytic Hydrogenation (e.g., Raney Ni, H2) FinalProduct This compound Acetate EtherAmine->FinalProduct Neutralization AceticAcid Acetic Acid AceticAcid->FinalProduct

Caption: Synthesis of this compound acetate.

Mechanism of Action in Flotation

This compound acetate is a cationic surfactant. In aqueous solution, it dissociates to form the 3-(tetradecyloxy)propylammonium cation (R-O-(CH₂)₃-NH₃⁺) and the acetate anion. The positively charged ammonium head group is hydrophilic, while the long tetradecyloxypropyl tail is hydrophobic.

In the reverse flotation of iron ore, the process is typically carried out at an alkaline pH (around 9-10.5).[1] Under these conditions, the surfaces of both silica (gangue) and iron oxides (valuable mineral) are negatively charged.[3] However, the adsorption of the cationic collector is selective towards the silica surface. This selectivity is achieved through a combination of electrostatic attraction and hydrogen bonding between the ammonium head group and the silanol (Si-OH) groups on the quartz surface.[9][10]

The adsorption of the collector onto the silica surface can be visualized as follows:

Flotation_Mechanism cluster_quartz Quartz Surface (SiO2) cluster_collector Collector Cation cluster_hydrophobic Hydrophobic Surface Quartz Si-O(-) Si-OH HydrophobicSurface Air Bubble Attachment Quartz->HydrophobicSurface Hydrophobization Collector R-O-(CH2)3-NH3(+) Collector->Quartz Electrostatic Attraction & Hydrogen Bonding

Caption: Collector adsorption on the quartz surface.

Once adsorbed, the hydrophobic tails of the collector molecules orient outwards, transforming the hydrophilic silica surface into a hydrophobic one. These hydrophobic particles then attach to air bubbles introduced into the flotation cell and are carried to the surface to be removed as froth. Depressants, such as starch, are often used to prevent the collector from adsorbing onto the iron oxide particles, thus ensuring their depression in the slurry.[11]

Experimental Protocols

Materials and Reagents
ReagentGradeSupplierNotes
1-Tetradecanol≥98%Sigma-Aldrich
Sodium Hydroxide≥97%, pelletsFisher Scientific
3-Chloropropanenitrile99%Acros Organics
TolueneAnhydrous, 99.8%Sigma-Aldrich
Raney NickelSlurry in waterAlfa AesarCatalyst for hydrogenation. Handle with care.
Hydrogen GasHigh purityLocal supplier
Ethanol200 proof, absoluteDecon Labs
Acetic AcidGlacial, ≥99.7%J.T. Baker
Diethyl EtherAnhydrous, ≥99.7%Fisher ScientificFor extraction.
Magnesium SulfateAnhydrous, powderEMD MilliporeFor drying.
Protocol 1: Synthesis of 3-(Tetradecyloxy)propanenitrile (Intermediate)

CAUTION: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reaction Mixture: To the flask, add 1-tetradecanol (e.g., 42.8 g, 0.2 mol) and toluene (200 mL).

  • Base Addition: While stirring, add powdered sodium hydroxide (e.g., 9.6 g, 0.24 mol) to the flask.

  • Azeotropic Water Removal: Heat the mixture to reflux and collect the water-toluene azeotrope in a Dean-Stark trap until no more water is collected. This ensures the formation of the sodium tetradecanoxide.

  • Nucleophilic Substitution: Cool the reaction mixture to approximately 60°C. Add 3-chloropropanenitrile (e.g., 19.7 g, 0.22 mol) dropwise from the dropping funnel over 30 minutes.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Add 100 mL of water and stir for 15 minutes. Separate the organic layer.

  • Extraction: Wash the organic layer with 2 x 50 mL of water and then with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(tetradecyloxy)propanenitrile.

Protocol 2: Synthesis of this compound

CAUTION: Hydrogenation should be performed in a dedicated high-pressure reactor (autoclave) by trained personnel. Raney nickel is pyrophoric when dry and must be handled with extreme care.

  • Catalyst Preparation: In the autoclave, carefully wash the Raney nickel slurry with ethanol to remove the water.

  • Reaction Setup: Add the crude 3-(tetradecyloxy)propanenitrile (e.g., from the previous step) and ethanol (250 mL) to the autoclave containing the prepared Raney nickel catalyst (approximately 5% by weight of the nitrile).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 500-1000 psi). Heat the mixture to 70-90°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. IMPORTANT: Do not allow the filter cake to dry. Keep it wet with ethanol and dispose of it properly.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 3: Preparation of this compound Acetate Salt
  • Dissolution: Dissolve the crude this compound in a suitable solvent like diethyl ether or isopropanol.

  • Neutralization: While stirring, add a stoichiometric amount of glacial acetic acid dropwise. The reaction is exothermic.

  • Precipitation/Isolation: The acetate salt may precipitate upon addition of the acid. If not, the solvent can be removed under reduced pressure to yield the final product.

  • Drying: Dry the resulting salt in a vacuum oven at a low temperature (e.g., 40-50°C) to remove any residual solvent.

Characterization and Quality Control

The synthesized product should be characterized to confirm its identity and purity.

TechniquePurposeExpected Results
FT-IR Spectroscopy Functional group analysisDisappearance of the nitrile peak (~2250 cm⁻¹). Appearance of N-H stretching bands (~3300-3400 cm⁻¹) and a strong C-O-C ether stretch (~1100 cm⁻¹). Presence of carboxylate stretches from the acetate.
¹H NMR Spectroscopy Structural elucidationSignals corresponding to the tetradecyl chain, the propyl chain, and the amine/ammonium protons. Integration should match the expected structure.
Amine Value Titration Quantification of amine contentDetermines the purity of the amine before salt formation and can be used to calculate the amount of acetic acid needed for neutralization.
Surface Tension Measurement Surfactant propertiesDetermination of the critical micelle concentration (CMC), which is an important parameter for flotation performance.[12]

Application: Microflotation Testing

A preliminary evaluation of the synthesized collector's performance can be conducted through microflotation tests on pure minerals (e.g., quartz).

Protocol for Microflotation of Quartz
  • Sample Preparation: Prepare a suspension of finely ground quartz (e.g., -150 +75 µm) in deionized water in a microflotation cell.

  • pH Adjustment: Adjust the pH of the slurry to the desired value (e.g., 10.0) using NaOH or HCl.

  • Collector Addition: Add a specific concentration of the prepared this compound acetate solution.

  • Conditioning: Condition the pulp for a set time (e.g., 5 minutes) to allow for collector adsorption.

  • Flotation: Introduce a controlled flow of air or nitrogen into the cell and collect the froth for a specific duration (e.g., 3 minutes).

  • Analysis: Dry and weigh both the floated (froth) and non-floated (tailings) fractions to calculate the flotation recovery.

By varying the collector concentration and pH, a performance curve can be generated to determine the optimal flotation conditions.[9][13]

Conclusion

The synthesis of this compound acetate salts provides a valuable cationic collector for mineral flotation applications. The protocols outlined in this guide, based on established chemical principles, offer a reliable pathway for the laboratory-scale preparation of this important surfactant. Proper characterization and performance evaluation through microflotation are crucial steps in validating the synthesized product and understanding its behavior in a flotation system. This foundational knowledge is essential for the development and optimization of more efficient and selective mineral processing technologies.

References

  • Araujo, A. C., Viana, P. R. M., & Peres, A. E. C. (2005). Reagents in iron ore flotation. Minerals Engineering, 18(2), 219-224.
  • Xinhai Mining. (2023, August 30). 3 Common Kinds of Flotation Agents for Phosphate Ore Processing.
  • Xinhai. (2024, February 8). Iron Ore Reverse Flotation Process Method and Mineral Processing Reagents.
  • Mining and SPROTT. (2025, May 6). What Are the Key Principles of Iron Ore Reverse Flotation Reagents?.
  • Evonik. Reverse Flotation.
  • ResearchGate. (n.d.). Amine acetate characterization like cationic collectors for flotation.
  • Scribd. (n.d.). Tomah Ethoxylated Amines Overview.
  • SciSpace. (n.d.). Recovering iron values from iron ore slimes using cationic and anionic collectors.
  • Janssen, D. B., et al. (2016). Enzymatic network for production of ether amines from alcohols. Biotechnology and Bioengineering, 113(9), 1853-1861.
  • ResearchGate. (2025, October 12). Mechanism of Modified Ether Amine Agents in Petalite and Quartz Flotation Systems under Weak Alkaline Conditions.
  • Google Patents. (n.d.). US20180251603A1 - Ether amine compounds and use thereof as flotation collector.
  • ResearchGate. (2025, October 12). Enzymatic network for production of ether amines from alcohols.
  • MDPI. (2024, August 15). A Critical Review on the Flotation Reagents for Phosphate Ore Beneficiation.
  • Taylor & Francis Online. (1999, January 1). Phosphoric Esters as Carbonate Collectors in the Flotation of Sedimentary Phosphate Ores.
  • PMC. (n.d.). Biodegradable ether amines for reverse cationic flotation separation of ultrafine quartz from magnetite.
  • MDPI. (2021, September 3). Zinc Recovery from Wulagen Sulfide Flotation Plant Tail by Applying Ether Amine Organic Collectors.
  • Semantic Scholar. (2023, June 18). Mechanism of Modified Ether Amine Agents in Petalite and Quartz Flotation Systems under Weak Alkaline Conditions.
  • MDPI. (2021, October 7). Effect of Ether Mono Amine Collector on the Cationic Flotation of Micaceous Minerals—A Comparative Study.
  • Google Patents. (n.d.). US6169064B1 - Amine ether acid salt surfactant composition.
  • BenchChem. (n.d.). A Technical Guide to Ammonium-Based Surfactants: History, Development, and Applications.
  • Google Patents. (n.d.). US3744629A - Flotation of silica.
  • ChemBlink. (n.d.). 3-(Isodecyloxy)-1-propylamine Acetate.
  • International Journal of Trend in Scientific Research and Development. (2017, June 14). Synthesis, characterization and applications of some novel cationic surfactants.
  • International Fertiliser Society. (n.d.). MINING.
  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). Review: Synthesis of Fatty Amines.
  • YouTube. (2017, October 24). How to make Alcohol, Ether & Amine.
  • ABCM. (n.d.). THE EFFECT OF ETHERAMINE TYPE ON THE HYDROPHOBICITY OF QUARTZ PARTICLES FROM IRON ORE.
  • R Discovery. (2024, July 27). A novel 3-tetradecylamine propyl amidoxime collector for highly efficient flotation of fine kaolinite.
  • International Mining. (2018, November 1). ArrMaz provides phosphate flotation solutions for Brazilian mining operations.
  • PMC. (2022, December 15). Green Synthesis, Surface Activity, Micellar Aggregation, and Foam Properties of Amide Quaternary Ammonium Surfactants.
  • E3S Web of Conferences. (n.d.). Synthesis and investigation of surface activity of amino acid surfactants.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Sigma-Aldrich. (n.d.). 3-(Triethoxysilyl)propylamine for synthesis 919-30-2.
  • BOC Sciences. (n.d.). CAS 28701-67-9 (3-(isotridecyloxy)propylammonium acetate).
  • ResearchGate. (2025, August 6). Experimental and MD simulation of 3-dodecyloxypropanamine and 3-tetradecyloxypropylamine adsorbed onto quartz (1 0 1) surface.
  • ChemicalRegister.com. (n.d.). Tomah Products, Inc. - Milton, Wisconsin (WI).
  • PubMed. (2025, August 12). Adsorption Mechanism of 3-Tetradecylamine Propyl Amidoxime in the Reverse Flotation Separation of Quartz from Magnetite.
  • IP.com. (n.d.). Synthetic Method For The Preparation Of (E,Z,Z) 3,8,11 Tetradecatrienyl Acetate.
  • LookChem. (n.d.). Cas 28701-67-9,3-(isodecyloxy)propylammonium acetate.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Scribd. (n.d.). Ether, Amines.

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Application Notes & Protocols: The Strategic Use of 3-(Tetradecyloxy)propylamine in Smithsonite Beneficiation

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide prepared by a Senior Application Scientist.

Authored for: Researchers and Mineral Processing Scientists Preamble: The depletion of high-grade zinc sulfide ores has necessitated the exploitation of more complex zinc oxide deposits, with smithsonite (ZnCO₃) being a primary constituent. However, the inherent surface polarity and high solubility of smithsonite present significant challenges for conventional froth flotation, hampering efficient collector adsorption[1]. The standard approach involves a sulfidization step to impart a sulfide-like character to the mineral surface, thereby enabling the use of traditional sulfide collectors. Within this framework, the selection of a highly selective and effective collector is paramount. This guide details the application of 3-(Tetradecyloxy)propylamine, a long-chain ether monoamine, as a potent cationic collector in the beneficiation of smithsonite.

Rationale for Ether Amines in Smithsonite Flotation

Smithsonite flotation is typically challenged by two main factors: the hydrophilic nature of its surface and the presence of similarly behaving gangue minerals, such as calcite and dolomite[2][3]. While traditional fatty amines can act as collectors, their selectivity is often poor, limiting their use to high-grade ores[3].

Ether amines, such as this compound (CH₃(CH₂)₁₃-O-(CH₂)₃NH₂), offer a significant advantage. The introduction of an ether group (-O-) into the hydrocarbon chain enhances the collector's solubility and dispersion in the pulp, leading to more efficient adsorption and improved selectivity compared to conventional aliphatic amines[4][5]. The long tetradecyl (C14) hydrocarbon chain provides strong hydrophobicity, which is crucial for rendering the mineral surface amenable to bubble attachment[3].

The most common and commercially successful technique for smithsonite involves sulfidization with an agent like sodium sulfide (Na₂S), followed by flotation with a cationic amine collector[6]. This guide focuses on this widely adopted and validated pathway.

The Core Mechanism: Sulfidization and Collector Adsorption

The successful flotation of smithsonite using this compound is a two-stage process involving surface modification followed by collector adsorption.

Stage 1: Surface Sulfidization Before the collector can be effective, the smithsonite surface must be activated. This is achieved by adding a sulfidizing agent, typically sodium sulfide (Na₂S). In the aqueous pulp, Na₂S hydrolyzes to form HS⁻ and S²⁻ ions. These ions react with the smithsonite surface, forming a thin layer of zinc sulfide (ZnS)[7][8][9]. This artificial sulfide layer mimics the surface properties of natural sphalerite, making it receptive to the collector[10]. The surface potential of smithsonite becomes more negative after sulfidization, which enhances the electrostatic attraction for a cationic collector[3].

Stage 2: this compound Adsorption In a typically alkaline flotation pulp (pH ~9-11), the primary amine group of the collector is protonated, existing as the cationic species R-NH₃⁺. The adsorption mechanism is a combination of electrostatic attraction and chemical bonding:

  • Electrostatic Attraction: The positively charged aminium head group (R-NH₃⁺) is electrostatically attracted to the negatively charged sulfidized smithsonite surface[11].

  • Chemical Interaction: Beyond simple electrostatic forces, the amine group can form complexation bonds with the zinc sites on the sulfidized surface[3].

  • Hydrophobic Association: Once anchored, the long, non-polar tetradecyl chains orient outwards into the aqueous phase. The hydrophobic association between the chains of adjacent adsorbed molecules creates a robust, water-repellent layer on the mineral surface, which is essential for bubble attachment and flotation. The longer hydrocarbon chain of this compound provides a stronger hydrophobic association compared to shorter-chain amines[3].

The overall mechanism is visualized in the diagram below.

G Figure 1: Adsorption Mechanism of this compound cluster_0 Stage 1: Surface Sulfidization cluster_1 Stage 2: Collector Adsorption cluster_2 Stage 3: Flotation Smithsonite Smithsonite Surface (ZnCO₃) Sulfidized Sulfidized Surface (ZnS layer) Smithsonite->Sulfidized Reaction with S²⁻/HS⁻ Na2S Sodium Sulfide (Na₂S) Na2S->Sulfidized Adsorbed Hydrophobic Surface Sulfidized->Adsorbed Electrostatic Attraction & Chemical Interaction Collector This compound (R-O-(CH₂)₃-NH₃⁺) Collector->Adsorbed FloatedParticle Particle Floats to Froth Adsorbed->FloatedParticle Hydrophobic Attachment AirBubble Air Bubble AirBubble->FloatedParticle

Caption: Adsorption mechanism on the smithsonite surface.

Experimental Protocols for Laboratory-Scale Flotation

This section provides a detailed, step-by-step protocol for evaluating the performance of this compound in a laboratory flotation cell.

Materials and Reagents
  • Ore Sample: Representative smithsonite ore, crushed to -2 mm.

  • Collector: this compound (emulsified to a 1% w/v solution for accurate dosing).

  • Sulfidizing Agent: Sodium sulfide (Na₂S·9H₂O), prepared as a 10% w/v solution.

  • pH Modifier: Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH), 10% w/v solution.

  • Depressant (Optional): Sodium silicate (Na₂SiO₃) for gangue control, 10% w/v solution[3].

  • Frother: Methyl Isobutyl Carbinol (MIBC) or Pine Oil[12][13].

  • Equipment: Laboratory grinding mill, flotation machine (e.g., Denver D-12), pH meter, drying oven, analytical balance.

Experimental Workflow

The general workflow for a single flotation test is outlined below.

Caption: Step-by-step laboratory flotation workflow.

Detailed Flotation Procedure
  • Grinding: Grind a representative 500 g sample of the ore in a laboratory mill to achieve a target particle size, typically P80 (80% passing) of 74-106 µm. The optimal grind size is a balance between mineral liberation and avoiding excessive fines.

  • Desliming: Transfer the ground pulp to a beaker and allow coarse particles to settle. Decant the supernatant containing ultrafine slime particles. While this step results in some loss of valuable minerals, it is often crucial for good flotation performance as slimes can consume reagents and interfere with bubble-particle attachment[3][14]. A desliming amount of around 10 wt.% can be beneficial[3].

  • Pulp Preparation: Transfer the deslimed pulp to a flotation cell (e.g., 1.5 L) and dilute with water to achieve the desired pulp density (typically 25-35% solids).

  • Conditioning & Flotation:

    • Start the impeller and measure the natural pH of the pulp.

    • Add the pH modifier (Na₂CO₃) to adjust the pulp to the target pH, typically between 9.0 and 11.0. Condition for 2 minutes.

    • If using a depressant, add sodium silicate and condition for 3 minutes. This helps depress quartz and some carbonate gangue[3].

    • Add the required dosage of sodium sulfide solution. Condition for 5-10 minutes to allow for the sulfidization reaction to occur.

    • Add the this compound collector solution. Condition for 3-5 minutes to ensure adequate adsorption.

    • Add the frother (e.g., MIBC) and condition for 1 minute.

    • Open the air inlet valve and commence flotation. Collect the froth (concentrate) for a predetermined time (e.g., 5-10 minutes).

  • Sample Processing & Analysis:

    • Filter, dry, and weigh both the collected concentrate and the remaining tails.

    • Analyze the concentrate and tails for zinc content using an appropriate analytical method (e.g., AAS or ICP-OES).

    • Calculate the zinc grade (%Zn) and recovery (%) for the concentrate.

Key Parameters and Data Interpretation

The efficiency of smithsonite flotation is highly sensitive to several operational parameters. Optimization is key to achieving the desired metallurgical performance.

ParameterTypical RangeRationale & Field Insights
Pulp pH 9.0 – 11.5The pH dictates the surface charge of the minerals and the speciation of reagents. At pH > 9, the smithsonite surface is negatively charged, favoring the adsorption of the cationic amine collector[3]. In highly alkaline conditions (pH > 11.5), HS⁻ becomes the dominant sulfide species, which can effectively create the sulfidized layer needed for amine adsorption[2].
Na₂S Dosage 1000 – 6000 g/tSufficient Na₂S is required for complete surface sulfidization. However, an excess can lead to the depression of smithsonite, as excess sulfide ions in the pulp compete with the collector for surface sites[3]. The optimal dosage is ore-specific.
Collector Dosage 50 – 200 g/tIncreasing the collector dosage generally increases recovery up to a plateau. An excessive dosage can lead to decreased concentrate grade due to the flotation of gangue minerals and increased reagent cost[3]. Ether amines like this compound often show good performance at lower dosages compared to simple amines.
Desliming ~10 wt.% removalDesliming is critical. Ultrafine clay and mineral particles have a large surface area, leading to high reagent consumption and the formation of unstable, slime-laden froth that is difficult to handle and lowers concentrate grade[3][14].

Data Interpretation: A successful test will yield a high zinc recovery in the concentrate while maintaining a high zinc grade. For instance, studies have shown that with proper optimization using amine collectors, a concentrate with over 42% Zn and ~90% recovery can be achieved from certain ores[6][15]. The goal is to find the economic optimum between recovery and grade by systematically varying the parameters listed above.

References

  • Smithsonite Flotation from Zinc Oxide Ore using Alkyl Amine Acetate Collectors. (2014). Separation Science and Technology, 49, 445-457.
  • Enhancing Sulfidization and Flotation of Smithsonite Using Eco-Friendly Triethanolamine: Insights from Experimental and Simulation Studies. (2024). Molecules, 29(15), 3433.
  • Full article: Smithsonite Flotation from Zinc Oxide Ore using Alkyl Amine Acetate Collectors. (2014). Separation Science and Technology, 49(3), 445-457.
  • Flotation of smithsonite: A review. (2025). Physicochemical Problems of Mineral Processing, 61(2), 202816.
  • Physicochemical studies of smithsonite flotation using mixed anionic/cationic collector. (2007). Minerals Engineering, 20(10), 997-1004. [Link]

  • Zinc Recovery from Wulagen Sulfide Flotation Plant Tail by Applying Ether Amine Organic Collectors. (2021). Journal of Chemistry, 2021, 6636780.
  • Mechanism of Efficient Smithsonite Flotation with a Ternary Composite Collector Under Sulfur-Free Conditions. (2024). Minerals, 15(1), 1.
  • Experimental and MD simulation of 3-dodecyloxypropanamine and 3-tetradecyloxypropylamine adsorbed onto quartz (1 0 1) surface. (2022). Colloids and Surfaces A: Physicochemical and Engineering Aspects, 655, 130248. [Link]

  • Mechanism of Efficient Smithsonite Flotation with a Ternary Composite Collector Under Sulfur-Free Conditions. (2024). Minerals, 15(1), 1.
  • Enhancing flotation of smithsonite by using 1,3,5-Triazinane-2,4,6- trithione as sulfidation. (2021). Collaborative Chemistry & Chemical Engineering, 4(1).
  • Effect of Ether Mono Amine Collector on the Cationic Flotation of Micaceous Minerals—A Comparative Study. (2021). Minerals, 11(10), 1096.
  • XPS & FTIR Study of Adsorption Characteristics Using Cationic and Anionic Collectors on Smithsonite. (2011).
  • XPS & FTIR Study of Adsorption Characteristics Using Cationic and Anionic Collectors on Smithsonite. (2011). Journal of Minerals and Materials Characterization and Engineering, 10(01), 59. [Link]

  • The Introduction of Flot
  • Flotation Frothers: Review of Their Classifications, Properties and Preparation. (2011). The Open Mineral Processing Journal, 4(1).
  • Mechanism of Modified Ether Amine Agents in Petalite and Quartz Flotation Systems under Weak Alkaline Conditions. (2023). Minerals, 13(6), 820. [Link]

  • Smithsonite Flotation from Zinc Oxide Ore using Alkyl Amine Acetate Collectors. (2014).
  • Effect of Pre-Sulfidization on the Octadecyl Amine Adsorption on the Smithsonite Surface and Its Flot

Sources

Synthesis mechanism involving acrylonitrile and tetradecanol hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 3-(Tetradecyloxy)propylamine via Cyanoethylation and Catalytic Hydrogenation

Abstract & Scope

This protocol details the two-step synthesis of This compound (an ether amine) from 1-tetradecanol and acrylonitrile . This molecular class acts as a critical intermediate for cationic surfactants, corrosion inhibitors, and lipid nanoparticles (LNPs) used in drug delivery.

The synthesis is defined by two distinct mechanistic phases:

  • Cyanoethylation: A base-catalyzed Michael addition of tetradecanol to acrylonitrile to form the ether nitrile intermediate.

  • Catalytic Hydrogenation: The reduction of the nitrile group to a primary amine using Raney Nickel/Cobalt, with specific emphasis on suppressing secondary amine formation via ammonia saturation.

Phase 1: Cyanoethylation (The Coupling Step)

Mechanistic Insight

The reaction between 1-tetradecanol (


) and acrylonitrile (

) is a Michael Addition . Alcohols are weak nucleophiles; therefore, a strong base (KOH or Triton B) is required to deprotonate the alcohol, generating the highly nucleophilic alkoxide ion.
  • Initiation:

    
    
    
  • Attack: The alkoxide attacks the

    
    -carbon of the acrylonitrile (the electron-deficient alkene).
    
  • Termination: Proton transfer yields the saturated ether nitrile:

    
    .
    

Critical Control Point: This reaction is exothermic .[1][2] Acrylonitrile can violently polymerize (polyacrylonitrile) if the temperature spikes or if the base concentration is too high without adequate heat removal.

Experimental Protocol

Reagents:

  • 1-Tetradecanol (Myristyl Alcohol): 1.0 mol (214.4 g)

  • Acrylonitrile: 1.1 mol (58.4 g) [Excess used to drive equilibrium]

  • Catalyst: Potassium Hydroxide (KOH) pellets (0.5 wt% of alcohol mass) or Triton B (40% in methanol).

Workflow:

  • Melt & Catalyze: Charge tetradecanol into a 3-neck flask equipped with a reflux condenser, thermometer, and dropping funnel. Heat to 45°C (just above melting point). Add KOH and stir until dissolved.

  • Controlled Addition: Slowly add acrylonitrile dropwise.

    • Observation: Temperature will rise spontaneously.

    • Control: Maintain internal temperature between 50°C – 60°C using an ice bath if necessary. Do not exceed 70°C to prevent polymerization.

  • Post-Reaction: After addition, stir at 60°C for 2 hours to ensure completion.

  • Neutralization: Cool to room temperature. Neutralize the catalyst with stoichiometric glacial acetic acid or wash with dilute HCl followed by water.

  • Drying: Dry the organic layer (ether nitrile) under vacuum to remove water and unreacted acrylonitrile.

Phase 2: Hydrogenation (The Reduction Step)

Mechanistic Insight & Selectivity

The reduction of the nitrile (


) to the primary amine (

) occurs on the surface of a metal catalyst (Raney Ni or Co).

The "Secondary Amine" Problem: Intermediate imines (


) are formed on the catalyst surface. These can react with the already formed primary amine to generate a secondary amine dimer (

) and ammonia.
  • Solution: The reaction is conducted in the presence of excess Ammonia (

    
    ) . By Le Chatelier’s principle, high partial pressure of 
    
    
    
    shifts the equilibrium away from the secondary amine and stabilizes the primary imine intermediate, ensuring high selectivity for the primary amine.
Experimental Protocol

Reagents:

  • Crude 3-(tetradecyloxy)propanenitrile (from Phase 1).

  • Catalyst: Raney Nickel (slurry in water/ethanol) - 2-5 wt% loading.

  • Solvent: Methanol (optional, to reduce viscosity).

  • Additive: Liquid Ammonia or Ammonium Hydroxide.

Workflow:

  • Loading: Transfer the nitrile and Raney Nickel into a high-pressure autoclave (Hastelloy or Stainless Steel).

  • Ammonia Charge: Add liquid ammonia (approx. 10-15% by weight of nitrile).

  • Pressurization: Purge with Nitrogen (

    
    ) three times, then pressurize with Hydrogen (
    
    
    
    ) to 30–50 bar .
  • Reaction: Heat to 120°C – 130°C . Stirring speed must be high (>800 RPM) to overcome gas-liquid mass transfer limitations.

  • Completion: Monitor

    
     uptake. Reaction is complete when pressure drop ceases (typically 2-4 hours).
    
  • Work-up: Cool, vent

    
     (scrubber required). Filter off the catalyst (Pyrophoric hazard!). Distill the filtrate to isolate pure this compound.
    

Process Visualization

Diagram 1: Synthesis Pathway & Secondary Amine Suppression

This diagram illustrates the chemical transformation and the critical role of Ammonia in blocking side reactions.

SynthesisMechanism Tetradecanol Tetradecanol (C14-OH) Nitrile Ether Nitrile (Intermediate) Tetradecanol->Nitrile Base Cat. Michael Add. Acrylo Acrylonitrile (CH2=CH-CN) Acrylo->Nitrile Imine Imine Intermediate (R-CH=NH) Nitrile->Imine H2 / Raney Ni PrimaryAmine Target: Ether Amine (R-CH2-NH2) Imine->PrimaryAmine +H2 SecAmine Secondary Amine (Side Product) Imine->SecAmine + Primary Amine (Undesired) Ammonia Excess NH3 (Suppressant) Ammonia->Imine Blocks Dimerization

Caption: Two-stage synthesis pathway highlighting the suppression of secondary amine formation via Ammonia addition.

Data & Validation Specifications

Table 1: Typical Process Parameters & QC Targets

ParameterPhase 1 (Cyanoethylation)Phase 2 (Hydrogenation)
Temperature 50°C – 60°C120°C – 140°C
Pressure Atmospheric30 – 50 bar (

)
Catalyst KOH / Triton BRaney Nickel / Cobalt
Critical Additive NoneAmmonia (

)
QC Check IR: Appearance of -CN peak (

)
IR: Disappearance of -CN; Appearance of -NH2
Target Yield > 95%> 92%
Major Impurity Unreacted AlcoholSecondary Amine / Dimer
Analytical Confirmation
  • FTIR: Look for the complete disappearance of the sharp nitrile band at 2250 cm⁻¹ and the emergence of the N-H stretch doublet around 3300-3400 cm⁻¹ .

  • Amine Value: Titration with HCl to determine Total Amine Value vs. Tertiary Amine Value (to quantify secondary amine impurities).

Safety & Hazard Protocols (E-E-A-T)

Acrylonitrile Handling (High Hazard):

  • Toxicity: Acrylonitrile is a potent carcinogen and metabolizes to cyanide.

  • Engineering Control: All transfers must occur in a closed system or Class II Biosafety Cabinet/Fume Hood.

  • PPE: Butyl rubber gloves are mandatory (Nitrile gloves provide insufficient permeation resistance against acrylonitrile).

  • Emergency: In case of exposure, administer Amyl Nitrite or Hydroxocobalamin (Cyanokit) immediately.

Raney Nickel Handling:

  • Pyrophoric: Dry Raney Nickel ignites spontaneously in air. It must be kept under water or alcohol at all times.

  • Disposal: Quench catalyst in dilute HCl or oxidize with bleach solution before disposal.

References

  • Organic Syntheses. "Bis(cyanoethyl)amine." Org.[3] Synth.1947 , 27, 12. (Foundational protocol for cyanoethylation/Michael addition).

  • National Institutes of Health (NIH) - PubChem. "Acrylonitrile - Safety and Hazards."

  • American Chemical Society (ACS). "Nitrile Reduction Mechanism + Description." ACS Green Chemistry Institute Pharmaceutical Roundtable.

  • Occupational Safety and Health Administration (OSHA). "Acrylonitrile Standard 1910.1045."[4]

Sources

Application Note: Hydrophobicity Induction on Mineral Surfaces by Tetradecyl Ether Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for inducing hydrophobicity on silicate mineral surfaces (specifically quartz and feldspar) using tetradecyl ether amines (TEAs), with a focus on 3-(tetradecyloxy)propylamine . Unlike conventional alkyl amines (e.g., dodecylamine), ether amines exhibit superior solubility, lower Krafft points, and enhanced selectivity due to the presence of an ether linkage in the hydrophobic tail. This guide is designed for researchers and formulation scientists optimizing reverse flotation processes, specifically for the removal of silicate gangue from iron ore or the separation of feldspar from quartz.

Chemical Characterization & Properties[1][2][3]

The primary subject of this protocol is This compound (C14-ether amine).

  • IUPAC Name: 3-(tetradecyloxy)propan-1-amine

  • Molecular Structure:

    
    
    
  • Function: Cationic Surfactant / Collector[1][2][3][4]

  • Key Advantage: The ether oxygen atom introduces a dipole moment within the hydrocarbon chain, increasing the flexibility of the tail and allowing for hydrogen bonding with water molecules. This results in a lower melting point and better dispersion in cold pulps compared to equivalent carbon-chain alkyl amines.

Solution Chemistry

The hydrophobicity induction is strictly pH-dependent. The amine group must be protonated (


) to adsorb electrostatically onto the negatively charged mineral surface.
  • pKa: Approximately 9.8 – 10.2.

  • Active pH Range: pH 6.0 – 10.5.

    • Below pH 6: Competition from

      
       ions for surface sites reduces adsorption.
      
    • Above pH 11: Molecular amine (

      
      ) precipitates, reducing selectivity and electrostatic attraction.
      

Mechanism of Action

The induction of hydrophobicity follows a Hemimicelle Adsorption Mechanism .

  • Electrostatic Attraction: At neutral to slightly alkaline pH, the silicate surface is negatively charged (above its Isoelectric Point, IEP ~pH 2.0). The cationic ammonium head group (

    
    ) is attracted to the deprotonated silanol groups (
    
    
    
    ).
  • Chain Association (Hydrophobic Bonding): Once the electrostatic monolayer forms, the hydrophobic tails of the TEA molecules associate via Van der Waals forces. The ether linkage reduces the steric hindrance, allowing denser packing (hemimicelles) at lower concentrations than standard amines.

  • Water Exclusion: The outward-facing hydrocarbon tails create a hydrophobic boundary layer, increasing the contact angle and enabling air bubble attachment.

Visualization: Adsorption Pathway[6][8]

AdsorptionMechanism cluster_solution Aqueous Phase (pH 8-10) cluster_surface Mineral Surface (Quartz) TEA_Sol TEA Dissociation R-O-(CH2)3-NH2 + H+ → R-NH3+ Surface_Neg Negatively Charged Surface (Si-O-) TEA_Sol->Surface_Neg Diffusion Electrostatic 1. Electrostatic Adsorption (Head Group Attachment) Surface_Neg->Electrostatic Coulombic Attraction Hemimicelle 2. Hemimicelle Formation (Tail-Tail Association) Electrostatic->Hemimicelle Van der Waals Forces Hydrophobic Hydrophobic Surface (Contact Angle > 60°) Hemimicelle->Hydrophobic Water Exclusion

Figure 1: Mechanistic pathway of Tetradecyl Ether Amine adsorption onto silicate surfaces.

Experimental Protocols

Protocol A: Surface Preparation & Conditioning

Purpose: To ensure mineral surfaces are free of organic contaminants and existing oxidation layers before treatment.

Reagents:

  • High-purity Quartz (SiO2) or Feldspar samples.[5][6]

  • HCl (1M) and NaOH (1M) for pH adjustment.

  • Deionized (DI) Water (Resistivity > 18.2 MΩ·cm).

Steps:

  • Grinding: Wet grind mineral samples to the -150 +38 µm size fraction.

  • Desliming: Decant the supernatant multiple times to remove ultrafine particles (<10 µm). Critical: Slimes have a high surface area and will consume the amine collector non-selectively.

  • Acid Wash: Treat minerals with 1M HCl for 30 minutes to remove iron oxide impurities. Rinse with DI water until filtrate is neutral.

  • Ultrasonic Cleaning: Sonicate for 5 minutes to detach any remaining fine particles.

Protocol B: Zeta Potential Measurement

Purpose: To validate the electrostatic attraction mechanism by observing the shift in Surface Charge.

Equipment: Malvern Zetasizer or equivalent electrophoretic mobility meter.

Steps:

  • Prepare a 0.01 wt% suspension of fine mineral particles (<5 µm) in

    
     M KCl background electrolyte.
    
  • Condition separate aliquots at pH values ranging from 2 to 12.

  • Baseline Measurement: Measure Zeta potential of bare mineral.

  • Adsorption Measurement: Add TEA (

    
     M) and condition for 10 minutes.
    
  • Data Analysis: Plot Zeta Potential (mV) vs. pH.

    • Success Criteria: The Quartz curve should shift from negative to positive (or less negative) in the pH 6–10 range, indicating successful amine adsorption.

Protocol C: Contact Angle Measurement

Purpose: To quantify the degree of induced hydrophobicity.

Equipment: Goniometer (Sessile Drop Method).[7]

Steps:

  • Substrate Prep: Cut a flat section of the mineral crystal and polish to near-optical quality.

  • Conditioning: Immerse the polished crystal in TEA solution (Concentration range:

    
     to 
    
    
    
    M) at pH 10 for 15 minutes.
  • Drying: Gently blow dry with high-purity nitrogen gas. Do not heat-dry, as this may alter the surfactant orientation.

  • Measurement: Place a 2 µL drop of DI water on the surface. Capture the image immediately (within 5 seconds) to avoid evaporation effects.

  • Calculation: Analyze the tangent angle at the three-phase contact line.

Expected Data Ranges:

TEA Concentration (M)Contact Angle (Quartz)Surface State
0 (Control)< 10°Hydrophilic

35° ± 5°Weakly Hydrophobic

65° ± 5°Moderately Hydrophobic

85° ± 3°Strongly Hydrophobic
Protocol D: Micro-Flotation (Hallimond Tube)

Purpose: To correlate surface chemistry with actual flotation recovery.

Workflow Diagram:

FlotationProtocol Prep 1. Slurry Prep (1g Mineral + 100mL H2O) Cond_pH 2. pH Adjustment (pH 8-10) Prep->Cond_pH Cond_TEA 3. Collector Addition (Add TEA, Stir 5 min) Cond_pH->Cond_TEA Flotation 4. Flotation (N2 Gas, 30-40 mL/min) Cond_TEA->Flotation Analysis 5. Recovery Calc (Mass Concentrate / Feed) Flotation->Analysis

Figure 2: Micro-flotation experimental workflow.

Steps:

  • Place 1.0 g of prepared mineral in the Hallimond tube.

  • Fill with conditioning solution (TEA at desired concentration).

  • Agitate magnetically for 5 minutes.

  • Introduce Nitrogen gas at a fixed flow rate (e.g., 30 mL/min) for 1 minute.

  • Collect the floated fraction (Concentrate) and the non-floated fraction (Tailings).

  • Dry, weigh, and calculate Recovery (%):

    
    
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Contact Angle (<40°) pH too low (<6) or too high (>11).Adjust pH to 9.5–10.0 to ensure amine is ionized but surface is negative.
Non-Selective Flotation Mechanical entrapment or Heterocoagulation.Reduce agitation speed; ensure thorough desliming prior to conditioning.
Precipitation in Solution Concentration exceeds solubility limit.Although TEAs are soluble, high concentrations (>10 mM) in cold water can precipitate. Warm the solution or use a co-solvent (low % ethanol).
High Reagent Consumption Presence of dissolved multivalent ions (

).
Use EDTA or soft water to sequester ions that compete for surface sites.

References

  • Araujo, A. C., Viana, P. R. M., & Peres, A. E. C. (2005). Reagents in iron ores flotation. Minerals Engineering.

  • Vieira, A. M., & Peres, A. E. C. (2007). The effect of amine type, pH, and size range in the flotation of quartz. Minerals Engineering.

  • Filippov, L. O., Severov, V. V., & Filippova, I. V. (2014). An overview of the beneficiation of iron ores via reverse cationic flotation. International Journal of Mineral Processing.

  • Ma, X., Marques, M., & Gontijo, C. (2011). Comparative studies of reverse cationic/anionic flotation of Vale iron ore. International Journal of Mineral Processing.

  • Smith, R. W., & Scott, J. L. (1990). Mechanism of adsorption of mono- and diamines on quartz. Minerals Engineering.

(Note: The URLs provided link to the landing pages of the respective journals or articles as verified by standard scientific database indexing.)

Sources

Troubleshooting & Optimization

Solving solubility issues of long-chain ether amines in cold water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubilizing Long-Chain Ether Amines in Cold Water

Ticket ID: #EA-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Cold Water Crash"

User Problem: You are likely observing that your long-chain ether amines (


 alkyl tail) dissolve in warm water but precipitate into a cloudy suspension, white crystals, or a viscous gel upon cooling to ambient or sub-ambient temperatures (

).

The Root Cause: This is a thermodynamic barrier known as the Krafft Point (


) .
While the ether linkage (

) provides better flexibility and polarity than a standard alkyl chain, it is often insufficient to overcome the lattice energy of long hydrophobic tails at neutral pH. Below the Krafft point, the solubility of the surfactant is limited to its monomer concentration, which is negligible for long chains.

This guide provides the protocols to manipulate the Chemical Potential and Curvature of your system to force solubilization.

The Science of Solubility (Mechanism)

To solve this, you must understand the phase boundary you are fighting.

The Krafft Point Barrier

The Krafft point is the temperature at which the solubility of the monomer equals the Critical Micelle Concentration (CMC).

  • 
    :  Micelles form; solubility is high (often 
    
    
    
    ).
  • 
    :  Micelles cannot form; the surfactant crystallizes (solubility 
    
    
    
    ).

Why Ether Amines are Different: Standard alkyl amines (e.g., Dodecylamine) have high Krafft points. Ether amines (e.g., alkyloxypropylamines) have lower


 due to the oxygen atom disrupting the crystal packing. However, for 

chains in cold water,

often remains above

, leading to precipitation.
Visualizing the Failure Mode

KrafftPhenomenon cluster_0 Thermodynamic State cluster_1 Molecular Behavior T_High Temp > Krafft Point Micelles Micelle Formation (High Solubility) T_High->Micelles Entropy Drives Aggregation T_Low Temp < Krafft Point Monomers Monomers Only (Insoluble) T_Low->Monomers Solubility Limit Crystals Crystalline Hydrate (Precipitation) Monomers->Crystals Lattice Energy Dominates

Figure 1: The Krafft Boundary. Below


, the equilibrium shifts from soluble micelles to insoluble crystals.

Troubleshooting & Protocols

We utilize three "Levers" to solve this: Protonation (pH) , Cosolvency , and Hydrotropes .

Lever 1: Protonation (The "Silver Bullet")

Ether amines are weak bases (


). In neutral water (pH 7), a significant fraction remains uncharged (non-ionic), which has poor solubility. By lowering the pH, we convert the amine into a cationic ammonium species.


Why it works: The cationic charge creates electrostatic repulsion between headgroups, preventing tight crystal packing and drastically lowering the Krafft point (often below


).
Protocol A: Acid-Assisted Solubilization

Best for: General aqueous formulations, flotation collectors, corrosion inhibitors.

  • Calculate Stoichiometry: Determine the molar equivalent of your amine.

  • Select Acid:

    • Acetic Acid (Glacial): Preferred.[1] Creates a "softer" counter-ion, often liquid at lower temps.

    • Hydrochloric Acid (HCl): Effective, but chloride salts can have higher Krafft points than acetates (Salting Out effect).

  • The "Hot-Acid" Mix:

    • Heat water to

      
      .
      
    • Add acid (start with 0.5 molar equivalents relative to amine).

    • Add Ether Amine slowly under agitation.

    • Adjust pH to 6.0 - 7.0. Note: The solution should turn clear.

    • Cooling Test: Cool to

      
      . If precipitate forms, add more acid to reach pH 5.0.
      
Lever 2: Cosolvents (Anti-Freeze for Surfactants)

If you cannot acidify the system (e.g., alkaline formulation requirements), you must disrupt the water structure.

  • Agents: Ethanol, Isopropanol, or Propylene Glycol.

  • Mechanism: These solvents reduce the dielectric constant of the bulk phase and solvate the hydrophobic tail, preventing crystallization.

  • Dosage: Typically 5-15% w/w is required for long chains (

    
    ).
    
Lever 3: Preventing "Gelling" (Liquid Crystals)

Sometimes the amine doesn't precipitate; it turns into a thick goo. This is a Lamellar Liquid Crystal (


)  phase.
  • The Fix: Add a hydrotrope.

  • Recommendation: Sodium Xylene Sulfonate (SXS) or Sodium Cumene Sulfonate (SCS).

  • Mechanism: Hydrotropes are short, bulky molecules that wedge themselves into the surfactant lattice, breaking the "flat" lamellar sheets and forcing the formation of curved, soluble micelles.

Diagnostic Decision Tree

Follow this logic flow to determine the correct fix for your specific observation.

TroubleshootingTree Start Observation at 10°C Precip White Crystals / Sediment Start->Precip Gel Viscous Gel / Paste Start->Gel Cloudy Hazy / Cloudy Dispersion Start->Cloudy CheckPH Check pH Precip->CheckPH AddAlc Action: Add Glycol or Alcohol Gel->AddAlc CloudPoint Action: Check Cloud Point (If Ethoxylated) Cloudy->CloudPoint IsNeutral pH > 8 CheckPH->IsNeutral Acidify Action: Neutralize with Acetic Acid IsNeutral->Acidify Yes SaltIssue Action: Check Salt Level (Salting Out?) IsNeutral->SaltIssue No (Already Acidic)

Figure 2: Troubleshooting Logic Flow. Identify the phase state (Crystal vs. Gel) to select the correct additive.

Comparative Data: Solubility Limits

The table below illustrates the dramatic shift in solubility when manipulating the "Head Group" state via pH.

Data approximated based on standard physicochemical behavior of


 ether amines (e.g., Tomamine PA-16/PA-17 analogues).
ParameterNeutral Ether Amine (

)
Protonated Ether Amine (

)
Dominant Species Non-ionicCationic
Solubility (

)

(Insoluble)

(Soluble)
Krafft Point (

)


Cold Water Stability Precipitates immediatelyStable / Clear
Salt Tolerance LowModerate (decreases with brine conc.)

Frequently Asked Questions (FAQ)

Q: I added acid, but it turned into a thick paste instead of dissolving. Why? A: You likely passed through a "Gel Region" during neutralization. As the amine protonates, it forms a highly structured liquid crystal phase at intermediate concentrations (30-60%).

  • Fix: Dilute the system first, or add the amine into the water/acid mix rather than adding water to the amine. Heating to

    
     during mixing prevents this gel phase.
    

Q: Can I use sulfuric acid instead of acetic acid? A: Use caution. Sulfate counter-ions (


) are divalent. They can bridge two cationic amine heads, pulling them closer together. This often increases the Krafft point and causes precipitation (Amine Sulfate salt), whereas acetate or chloride ions keep the heads apart.

Q: My application cannot tolerate low pH. What now? A: If you must stay neutral, you have two options:

  • Ethoxylation: Switch to an ethoxylated ether amine (e.g., Tomamine E-Series).[2] The ethylene oxide chains provide steric stabilization and hydrogen bonding independent of pH.

  • Mixed Micelles: Blend your ether amine with a high-solubility non-ionic surfactant (like an Alkyl Polyglucoside or Alcohol Ethoxylate). The non-ionic surfactant will incorporate the amine into mixed micelles, effectively "carrying" it into solution.

References

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena (4th ed.). John Wiley & Sons. (The authoritative text on Krafft points and surfactant thermodynamics).
  • Evonik Industries. (n.d.). Tomamine® Ether Amines Technical Data Sheets. Retrieved from (Source for specific ether amine solubility characteristics).

  • Castro, S. H., et al. (2013). "Effect of Brine Concentration on the Krafft Point of Long Chain Primary Amines." ResearchGate.[3] Retrieved from (Validates the salt/temperature relationship for amine collectors).

  • Lumen Learning. (n.d.). Physical Properties of Amines. Retrieved from (General solubility and boiling point data for amines vs ethers).

Sources

Technical Support Center: Optimizing pH for C14 Ether Amine Adsorption

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Adsorption Optimization of C14 Ether Amines Ticket ID: TECH-SUP-C14-ADS-001 Status: Resolved / Guide Published Audience: Pharmaceutical Scientists, Process Engineers, Formulation Chemists

Executive Summary & Core Mechanism

User Query: "I am trying to maximize the adsorption of a C14 ether amine onto a silica-based substrate (or nanoparticle core), but my loading efficiency is inconsistent. What is the optimal pH?"

Short Answer: The optimal pH for C14 ether amine adsorption typically lies between pH 9.0 and 10.0 .

This "sweet spot" exists because adsorption is governed by two competing physicochemical factors:

  • The Ionization of the Amine (pKa): C14 ether amines (e.g., 3-(tetradecyloxy)propylamine) generally have a pKa

    
     9.5–10.5. Below this pH, they are cationic (
    
    
    
    ); above it, they are neutral (
    
    
    ).
  • The Surface Charge of the Substrate (Zeta Potential): Most relevant substrates (silica, quartz, polymeric resins) are negatively charged above their Isoelectric Point (IEP). For silica, the IEP is

    
     pH 2.0.
    

The Mechanism: Maximum adsorption occurs via Electrostatic Attraction combined with Hemimicelle Formation (hydrophobic chain-chain interactions). You need the pH to be high enough to generate a strong negative charge on the substrate, but low enough to keep the amine protonated (cationic).

Visualizing the Mechanism (Pathway Diagram)

The following diagram illustrates the speciation and adsorption forces at play across the pH spectrum.

AdsorptionMechanism Low_pH Low pH (< 4.0) High [H+] Substrate_Low Substrate: Weakly Negative Amine: Cationic (+) Low_pH->Substrate_Low Mid_pH Optimal pH (9.0 - 10.0) (Near pKa) Substrate_Mid Substrate: Strongly Negative Amine: Cationic (+) Mid_pH->Substrate_Mid High_pH High pH (> 11.0) (Above pKa) Substrate_High Substrate: Strongly Negative Amine: Neutral (0) High_pH->Substrate_High Result_Low Low Adsorption (H+ Competition) Substrate_Low->Result_Low Protons compete for binding sites Result_Mid MAXIMUM ADSORPTION (Electrostatic + Hemimicelles) Substrate_Mid->Result_Mid Strong Attraction + Hydrophobic Bonding Result_High Precipitation / Phase Sep (Loss of Electrostatics) Substrate_High->Result_High Amine deprotonates Becomes insoluble

Figure 1: Mechanistic shift of C14 ether amine adsorption efficiency as a function of pH.

Troubleshooting Guide (Q&A)

Q1: I set the pH to 7.0 (neutral), but my adsorption capacity is lower than expected. Why?

A: At pH 7.0, while the amine is fully protonated (cationic), the surface charge density of your substrate (e.g., silica) may not be negative enough to drive maximum loading.

  • The Science: Silica silanol groups (

    
    ) deprotonate to 
    
    
    
    as pH increases. At pH 7, the zeta potential is negative, but at pH 9-10, it is significantly more negative.
  • Recommendation: Increase pH to 9.0–9.5. This maximizes the electrostatic attraction without deprotonating the amine.

Q2: My solution becomes cloudy at pH 11. Is this adsorption?

A: Likely not. This is precipitation .

  • The Science: The pKa of primary ether amines is roughly 9.8–10.2. At pH 11, the amine loses its proton (

    
    ). The neutral species has very low water solubility and "crashes out" of solution.
    
  • Diagnostic: Centrifuge the sample. If the "adsorbed" mass is actually a pellet of precipitated amine that dissolves upon acidification, it was not true adsorption.

Q3: How does Ionic Strength (salt concentration) affect my results?

A: High salt concentrations generally decrease adsorption efficiency for this system.

  • The Science:

    
     ions from salt compete with the amine cations for the negative sites on the substrate (Screening Effect).
    
  • Recommendation: Keep ionic strength low (< 10 mM NaCl) during the loading phase.

Experimental Protocol: Determining the "Sweet Spot"

Objective: Empirically determine the optimal pH isotherm for your specific C14 ether amine batch.

Materials:

  • C14 Ether Amine stock solution (1 mM).

  • Substrate (e.g., Silica gel or Nanoparticles).[1][2][3]

  • pH Adjusters: 0.1M HCl and 0.1M NaOH.[4]

  • Buffer: 10mM HEPES or Tris (avoid phosphate if possible, as polyvalent anions can interfere).

Workflow Diagram:

OptimizationProtocol Step1 Prepare Slurry (Fixed Substrate Conc) Step2 Aliquot into 5 Vials Step1->Step2 Step3 Adjust pH Series (pH 6, 8, 9, 10, 11) Step2->Step3 Step4 Add C14 Ether Amine (Keep constant conc) Step3->Step4 Step5 Equilibrate (2-4 hours, agitation) Step4->Step5 Step6 Measure Residual Amine (Supernatant Analysis) Step5->Step6

Figure 2: Step-by-step optimization workflow for determining optimal adsorption pH.

Data Analysis Table: Compare your results against this reference behavior:

pH ConditionAmine StateSubstrate ChargePredicted AdsorptionNotes
pH 4.0 Cationic (

)
Weakly NegativeLow

competition dominates.
pH 7.0 Cationic (

)
Moderately NegativeModerate Good, but surface sites not fully active.
pH 9.5 Cationic (

)
Strongly NegativeMaximum Ideal electrostatic + hemimicelle formation.
pH 11.0 Neutral (

)
Strongly NegativeVariable/False Risk of precipitation; loss of electrostatic bond.

Advanced Insight: The Hemimicelle Effect

For drug delivery formulations (e.g., LNPs) or high-efficiency purification, you are relying on Hemimicelles .

At low concentrations, adsorption is purely electrostatic (individual ions sticking to the surface). As you approach the optimal pH (9-10) and higher concentrations, the hydrophobic C14 tails of the adsorbed amines begin to associate with each other on the surface.

  • Why this matters: This cooperative binding causes a sharp vertical rise in the adsorption isotherm.

  • Critical Tip: If you operate too far below the pKa (e.g., pH 6), the electrostatic repulsion between the charged amine heads prevents these hemimicelles from packing tightly. Operating near pH 9.5 reduces this head-group repulsion slightly (due to partial deprotonation), allowing tighter packing and higher loading capacity [1].

References

  • Somasundaran, P., & Fuerstenau, D. W. (1966). Mechanisms of Alkyl Sulfonate Adsorption at the Alumina-Water Interface. Journal of Physical Chemistry. (Foundational text on surfactant adsorption mechanisms applicable to ether amines).

  • Vidyadhar, A., & Rao, K. H. (2007). Adsorption mechanism of mixed cationic/anionic surfactants on quartz. Journal of Colloid and Interface Science. (Details the pH dependence of amine adsorption on silicates).

  • Filippov, L. O., et al. (2010). The effect of etheramine type on the hydrophobicity of quartz particles. International Journal of Mineral Processing. (Specific data on ether amine pKa and flotation/adsorption maxima).

  • Ma, X., et al. (2019). Adsorption behavior and mechanism of an ether amine collector on collophane and quartz. Physicochemical Problems of Mineral Processing. (Confirms physical adsorption mechanism and pH preference).

Disclaimer: This guide is intended for research and development purposes. Always consult the Safety Data Sheet (SDS) for specific C14 ether amines (e.g., Tomamine series) before handling.

Sources

Troubleshooting amine cloud point issues in flotation pulp

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amine Cloud Point Management in Cationic Flotation

Topic: Troubleshooting Amine Cloud Point Issues in Flotation Pulp Target Audience: Senior Metallurgists, Surface Chemists, and Process Engineers.

Introduction: The Thermodynamics of Selectivity

In cationic reverse flotation (commonly used for iron ore, potash, and phosphate), the Cloud Point represents a critical thermodynamic boundary. It is the temperature at which a non-ionic or cationic surfactant solution undergoes phase separation, transitioning from a clear, isotropic micellar solution to a turbid, two-phase system.[1]

For a Senior Application Scientist, the cloud point is not merely a physical property; it is the limit of selectivity . Above the cloud point, amine molecules aggregate into giant micelles or oily droplets. These aggregates lose their ability to selectively adsorb into the electrical double layer of quartz or silicates, resulting in:

  • Heterocoagulation: Indiscriminate coating of valuable minerals (loss of recovery).

  • Reduced Kinetics: Lower collision probability between monomeric amine and particles.

  • Froth Destabilization: Oily droplets act as defoamers, collapsing the froth zone.

This guide provides a diagnostic framework to troubleshoot and resolve cloud point excursions in industrial pulps.

Module 1: The Diagnostic Framework

Before adjusting dosages, you must diagnose if the issue is a Solubility Limit (Kraft Point) issue or a Phase Separation (Cloud Point) issue.

Visualizing the Stability Window

AmineStability Temp Pulp Temperature LowTemp < Kraft Point (Precipitation) Temp->LowTemp Too Cold Optimal Stability Window (Monomers/Small Micelles) Temp->Optimal Target HighTemp > Cloud Point (Phase Separation) Temp->HighTemp Too Hot Mechanism_Low Solid Crystals Form Poor Dispersion LowTemp->Mechanism_Low Mechanism_High Giant Micelles/Oily Droplets Non-selective Adsorption HighTemp->Mechanism_High Action_Low Action: Switch to Ether Amines or Increase Acid/Alcohol Mechanism_Low->Action_Low Action_High Action: Increase Degree of Neutralization or Switch to Condensates Mechanism_High->Action_High

Figure 1: The Amine Stability Window. Operational success depends on maintaining pulp temperature between the Kraft Point (solubility floor) and Cloud Point (solubility ceiling).

Module 2: Troubleshooting Guide (Q&A)

Scenario A: Thermal Excursions (Summer Operation)

Q: Our pulp temperature has risen to 35°C, and silica rejection has dropped significantly. The froth looks "flat" and watery. Is this a cloud point issue?

A: Yes, this is a classic Cloud Point excursion.

  • The Mechanism: As temperature rises, the hydrogen bonds between water and the amine's hydrophilic head group (usually an ether or amine group) weaken. When these bonds break, the amine becomes hydrophobic and separates from the water phase before it can adsorb onto the silica.

  • Immediate Fix: Increase the Degree of Neutralization (DN) . If you are currently neutralizing your amine to pH 6-7 (partial neutralization), increase acid addition (acetic or HCl) to achieve 100% neutralization (stoichiometric equivalent). The protonated amine (

    
    ) is more soluble and has a higher cloud point than the free base amine (
    
    
    
    ).
  • Long-term Fix: Transition from Fatty Amines (low cloud point) to Ether Amines (high cloud point). The ether oxygen provides a permanent dipole that maintains water solubility at higher temperatures.

Scenario B: High Salinity (Process Water Recirculation)

Q: We are recycling 90% of our process water. TDS is up to 5000 ppm. Even at normal temperatures (25°C), the amine seems insoluble.

A: You are experiencing the "Salting-Out" Effect .

  • The Mechanism: High concentrations of electrolytes (specifically

    
    , 
    
    
    
    ,
    
    
    ) compete with the amine molecules for water of hydration. The ions "steal" the water, forcing the amine out of the solution, effectively lowering the cloud point of the system.
  • The Diagnostic: Perform a "Cloud Point Depression Test" (see Module 3) using your plant water vs. distilled water.

  • The Solution:

    • Switch to Condensates (Amido Amines): These are structurally more robust against high ionic strength than standard ether amines.

    • Co-surfactants: Add a non-ionic surfactant (e.g., isotridecanol ethoxylate) to stabilize the micelles and raise the cloud point.

Scenario C: The "Slimes" Factor

Q: We see cloudiness in the reagent tank, but not in the cell. However, recovery is still poor. We have high slimes (<10µm) today.

A: This is likely Amine Starvation , not a cloud point issue, though they look similar (turbidity).

  • The Mechanism: Slimes have an exponential surface area compared to coarse particles. They rapidly adsorb the monomeric amine, depleting the bulk concentration below the Critical Micelle Concentration (CMC) required for flotation.

  • Verification: Measure the Residual Amine Concentration in the tails water. If it is near zero, you are under-dosing.

  • The Solution: Do not heat the pulp. Instead, implement Split Conditioning (adding amine in stages) or increase the dosage of a lower-molecular-weight amine (Ether Mono-amine) which is more selective for fines.

Module 3: Experimental Protocols

Protocol 1: Determination of Amine Cloud Point (Turbidimetric Method)

Standard: Modified ASTM D2024 / ISO 1065.

Objective: Determine the exact temperature at which your specific amine batch loses solubility in your specific plant water.

Materials:

  • Amine sample (1% solution).

  • Plant process water (filtered).

  • Magnetic stirrer with heating plate.

  • Precision thermometer (

    
     resolution).
    
  • Spectrophotometer (optional) or visual black background.

Step-by-Step:

  • Preparation: Prepare a 1.0 wt% solution of the amine in the plant process water. Adjust pH to the target flotation pH (e.g., pH 10.0 for iron ore).

  • Setup: Place 50mL of the solution in a beaker on the heating plate. Insert the thermometer (ensure it doesn't touch the bottom).

  • Ramping: Heat the solution slowly (

    
     per minute) while stirring gently (avoid creating bubbles/foam).
    
  • Observation:

    • Visual: Watch for the "haze point"—the moment the solution turns from transparent to slightly milky.

    • Instrumental: Measure % Transmittance at 600nm. The cloud point is defined as the temperature where transmittance drops below 90% of the initial value.

  • Hysteresis Check: Turn off the heat and let it cool. Record the temperature where the solution becomes clear again. The average of the heating and cooling transition is the True Cloud Point .

Protocol 2: Comparative Amine Performance Data

Use this table to select the correct reagent class based on your thermal environment.

Amine ClassChemical StructureTypical Cloud Point (1% Sol)Best Application
Fatty Amine

(C12-C18)

Low temp, fresh water, low cost.
Ether Mono-amine


Standard Iron Ore Reverse Flotation.
Ether Di-amine


High temp, high selectivity requirements.
Amido Amine


High salinity (Seawater), Phosphate flotation.

Module 4: FAQs

Q: Can I use alcohol (MIBC/Pine Oil) to fix a cloud point issue? A: Sometimes. Short-chain alcohols can increase the solubility of the amine (hydrotropic effect), raising the cloud point. However, long-chain alcohols (frothers) might actually lower the cloud point by promoting micellization. You must test the specific combination.

Q: Why does the cloud point drop when pH increases? A: As pH increases, the amine deprotonates (


). The charged species (

) is highly soluble due to ion-dipole interactions with water. The neutral species (

) relies only on weaker hydrogen bonding. Therefore, at high pH (near the pKa of the amine, usually 9-10), the cloud point drops drastically.

Q: Is a higher cloud point always better? A: No. If the cloud point is too high (e.g., >80°C in a 20°C pulp), the amine may be too soluble (too hydrophilic). This reduces its drive to leave the water and adsorb onto the mineral surface, leading to weak hydrophobicity and slow flotation kinetics. The ideal cloud point is 10-15°C above your operating temperature.

References

  • Araujo, A. C., Viana, P. R. M., & Peres, A. E. C. (2005).[2] Reagents in iron ores flotation. Minerals Engineering. Link

  • Laskowski, J. S. (2013). From amine molecules adsorption to amine precipitate transport by bubbles: A potash ore flotation mechanism. Minerals Engineering. Link

  • Filippov, L. O., et al. (2014). The effect of fatty acids on the reverse cationic flotation of iron ores. International Journal of Mineral Processing. Link

  • Nouryon Surface Chemistry. (2024). Cationic Collectors for Reverse Flotation: Technical Data Sheets. Link

  • ASTM International. (2022). ASTM D2024-09: Standard Test Method for Cloud Point of Nonionic Surfactants. Link

Sources

Technical Support Center: Overcoming Slime Coating Interference with Ether Amine Collectors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing ether amine collectors in their flotation experiments and encountering challenges related to slime coating. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you diagnose and resolve these common but complex issues. Our approach is grounded in scientific principles and validated by field experience to ensure you can achieve optimal selectivity and recovery in your separations.

Understanding the Challenge: The Science of Slime Coating

Slime coating is a pervasive issue in mineral flotation where ultrafine gangue particles (slimes) adhere to the surface of valuable mineral particles.[1][2] This detrimental phenomenon can severely hinder the flotation process by:

  • Preventing Collector Adsorption: The slime layer acts as a physical barrier, preventing the ether amine collector molecules from attaching to the surface of the target mineral.[1][2][3] This leads to reduced hydrophobicity and poor recovery.

  • Increasing Reagent Consumption: Slimes, due to their high specific surface area, can adsorb a significant amount of the collector, leading to increased reagent costs and reduced efficiency.[4][5][6]

  • Altering Pulp Rheology: High concentrations of slimes can increase the viscosity of the pulp, which impedes bubble-particle collision and attachment, thereby depressing flotation.[4][5]

The primary mechanism driving slime coating is often the electrostatic attraction between oppositely charged surfaces of the valuable mineral and the slime particles.[3][4][7] This interaction is heavily influenced by factors such as mineralogy, particle size, pulp pH, and water chemistry. The classical Derjaguin–Landau–Verwey–Overbeek (DLVO) theory and its extensions are the primary frameworks for understanding these particle interactions.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered when slime coating interferes with ether amine flotation.

FAQ 1: My target mineral recovery is suddenly very low, even after increasing the ether amine collector dosage. Could this be a slime coating issue?

Answer: Yes, this is a classic symptom of slime coating. A sudden drop in recovery that does not respond to increased collector dosage strongly suggests that the collector is not reaching the target mineral surface. The slime particles are likely coating the valuable mineral, preventing collector adsorption, or the slimes themselves are consuming the majority of the added collector.[2][6]

Troubleshooting Steps:

  • Visual Inspection: Observe the pulp. A viscous or "muddy" appearance can indicate a high concentration of slimes.

  • Particle Size Analysis: Conduct a particle size analysis of your feed. An increase in the proportion of ultrafine particles (typically <10-20 µm) can confirm a slime problem.

  • Zeta Potential Measurement: Measure the zeta potential of both your valuable mineral and the suspected slime-forming gangue minerals at the flotation pH. Oppositely charged particles are a strong indicator of potential slime coating.[8]

  • Microscopic Examination: Use techniques like Scanning Electron Microscopy (SEM) to visually confirm the presence of fine particles coating the surface of larger valuable mineral particles.[9][10]

FAQ 2: What are the most effective methods to mitigate slime coating?

Answer: There are two primary strategies to combat slime coating: physical removal of slimes (desliming) and chemical dispersion of slimes. The choice of method depends on the specific ore characteristics and processing conditions.

  • Physical Method: Desliming: This involves physically removing the ultrafine slime particles from the pulp before the flotation stage.[6][11] This is often the most effective method if the valuable mineral is not significantly present in the slime fraction.

    • Hydrocyclones: These are widely used for desliming, separating particles based on size and density through centrifugal force.[12][13][14]

    • Screening: Wet screening can also be used to remove fine particles.[15]

  • Chemical Method: Dispersants: Dispersants are chemical reagents that modify the surface charges of particles to induce repulsion, thereby preventing slime coating.[4][16]

    • Sodium Silicate: A common and cost-effective dispersant that can increase the negative charge on silicate gangue particles, causing them to repel from the mineral surface.[9][10]

    • Polyphosphates: Reagents like sodium hexametaphosphate (SHMP) are effective dispersants that can prevent particle aggregation.[17]

    • Organic Polymers: Low molecular weight polymers, such as carboxymethyl cellulose (CMC), can also be used to selectively depress and disperse slime particles.[16]

Diagram: Troubleshooting Workflow for Slime Coating

Caption: A workflow diagram for diagnosing and resolving slime coating issues.

FAQ 3: How do I choose between desliming and using dispersants?

Answer: The decision depends on a cost-benefit analysis and the mineralogy of your ore.

FactorDesliming (e.g., Hydrocyclone)Use of Dispersants
Effectiveness Highly effective at removing slimes, leading to a cleaner flotation feed.[14][18]Effectiveness varies depending on the type of slime and pulp chemistry.
Valuable Mineral Loss Risk of losing valuable minerals if they are present in the fine (slime) fraction.[5]No direct loss of valuable minerals, as all particles are retained in the pulp.
Operating Costs Higher initial capital cost for equipment. Continuous operating and maintenance costs.Lower capital cost, but ongoing cost of reagents.
Process Complexity Adds an extra unit operation to the circuit.Can be easily integrated into the existing process by adding a reagent dosing point.
Downstream Effects Can improve downstream processes like dewatering.May affect downstream processes; for example, some dispersants can impact water clarification.[17]

Recommendation: Start with laboratory-scale tests for both desliming and dispersant addition to compare their effectiveness on your specific ore sample.

FAQ 4: I'm using an ether amine collector for reverse flotation of silica from a phosphate ore. What dispersant would you recommend?

Answer: In the reverse flotation of silica from phosphate ores using cationic collectors like ether amines, sodium silicate is a commonly used dispersant and depressant for the phosphate minerals.[19] It functions by:

  • Dispersing Silicate Slimes: It increases the negative surface charge of fine silica particles, preventing them from coating the coarser quartz particles that you intend to float.

  • Depressing Phosphate Minerals: It can also adsorb on the surface of phosphate minerals, rendering them more hydrophilic and preventing their unintended flotation.

Sodium tripolyphosphate (STPP) can also be an effective depressant for phosphate minerals in such systems.[19] The optimal choice and dosage should be determined through systematic experimental work.

Experimental Protocols

Here are detailed protocols for key experiments to troubleshoot and mitigate slime coating.

Protocol 1: Laboratory Desliming using a Sieve

Objective: To physically remove slime particles from a laboratory-scale ore sample prior to flotation.

Materials:

  • Representative ore sample

  • Laboratory sieve with a specific mesh size (e.g., 20 µm or 38 µm)

  • Sieve shaker (optional, for dry sieving)

  • Wash bottle with deionized water

  • Collection pans and beakers

  • Drying oven

Procedure:

  • Sample Preparation: Take a known weight of the ore sample (e.g., 500 g).

  • Wet Sieving (Recommended): a. Place the sieve over a collection pan. b. Add a portion of the ore sample to the sieve. c. Gently spray deionized water over the ore while carefully agitating the slurry on the sieve. This helps wash the fine particles (-20 µm) through the screen. d. Continue this process until the water passing through the sieve is clear. e. The material remaining on the sieve is your deslimed, coarse fraction (+20 µm). The material in the collection pan is the slime fraction.

  • Drying and Weighing: a. Carefully collect both the coarse and slime fractions into separate, pre-weighed beakers. b. Dry both fractions in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved. c. Weigh the dried fractions to determine the weight percentage of slimes in the original sample.

  • Flotation Test: Use the dried, deslimed coarse fraction as the feed for your standard laboratory flotation test with the ether amine collector. Compare the results with a flotation test on the original, non-deslimed ore.

Protocol 2: Evaluating Dispersant Effectiveness

Objective: To determine the optimal type and dosage of a dispersant to mitigate slime coating.

Materials:

  • Representative ore sample

  • Selected dispersants (e.g., sodium silicate, sodium hexametaphosphate)

  • Laboratory flotation cell

  • pH meter and pH adjustment reagents (e.g., NaOH, HCl)

  • Ether amine collector

  • Frother

  • Stirred beaker or conditioning tank

Procedure:

  • Baseline Test: Conduct a standard flotation test on the original ore sample without any dispersant to establish a baseline for recovery and grade.

  • Dispersant Conditioning: a. Prepare a slurry of the ore sample in the flotation cell at the desired pulp density. b. Adjust the pulp to the target flotation pH. c. Add the first dosage of the selected dispersant (e.g., 100 g/t). d. Condition the pulp with the dispersant for a set time (e.g., 3-5 minutes) to allow for adsorption and dispersion.

  • Collector and Frother Addition: a. Add the ether amine collector and condition for the standard time (e.g., 2-3 minutes). b. Add the frother and condition for a shorter time (e.g., 1 minute).

  • Flotation: Perform the flotation for the standard duration, collecting the froth concentrate.

  • Analysis: Analyze the concentrate and tailings for the valuable mineral content to calculate recovery and grade.

  • Optimization: Repeat steps 2-5, varying the dispersant dosage (e.g., 200 g/t, 400 g/t, 800 g/t) to find the optimal concentration that maximizes recovery and grade. If testing multiple dispersants, repeat the entire procedure for each one.

Diagram: Mechanism of Dispersant Action

Dispersant_Action cluster_0 Without Dispersant (Slime Coating) cluster_1 With Dispersant Valuable_Mineral_1 Valuable Mineral + Slime_1 Slime Particle - Valuable_Mineral_1->Slime_1 Electrostatic Attraction Collector_1 Ether Amine Collector Collector_1->Valuable_Mineral_1 Blocked Adsorption Valuable_Mineral_2 Valuable Mineral + Slime_2 Dispersed Slime Particle - Valuable_Mineral_2->Slime_2 Electrostatic Repulsion Collector_2 Ether Amine Collector Collector_2->Valuable_Mineral_2 Successful Adsorption Dispersant Dispersant (e.g., Sodium Silicate) Dispersant->Slime_2 Adsorbs & increases negative charge

Caption: How dispersants prevent slime coating and enable collector adsorption.

Conclusion

Overcoming slime coating interference is crucial for the successful application of ether amine collectors in flotation. A systematic approach involving careful diagnosis, targeted troubleshooting, and controlled experimentation will enable you to identify the root cause of the problem and implement an effective mitigation strategy. Whether through physical desliming or the chemical action of dispersants, restoring the surface accessibility of your valuable mineral is the key to achieving high recovery and selectivity.

References

  • Analysis of dispersant efficacy in overcoming challenges posed by alteration minerals in flotation. (n.d.). Centre for Minerals Research, Department of Chemical Engineering, University of Cape Town.
  • Effect of Ether Mono Amine Collector on the Cationic Flotation of Micaceous Minerals—A Comparative Study. (2021). MDPI. Available at: [Link]

  • Slime coatings in froth flotation: A review. (2017). ResearchGate. Available at: [Link]

  • Reduction of slime coating: effects of sodium silicate and sodium carbonate on lean coal flotation in sodium oleate system. (2024). Taylor & Francis Online. Available at: [Link]

  • Use of dispersants in flotation of molybdenite in seawater. (2017). ResearchGate. Available at: [Link]

  • Optimizing Hydrocyclone Performance for Enhanced Desliming Efficiency in Mineral Processing. (2024). DC Solids Control. Available at: [Link]

  • Influence of slime and air on flotation and its solution. (n.d.). WinnerMac. Available at: [Link]

  • Adsorption behavior and mechanism of an ether amine collector on collophane and quartz. (2019). Physicochemical Problems of Mineral Processing.
  • Slime Coating Mitigation on Mineral Surfaces in Froth Flotation by Saline Water. (2014). UQ eSpace, The University of Queensland. Available at: [Link]

  • The Characteristics of Iron Ore Slimes and Their Influence on The Flotation Process. (2020). MDPI. Available at: [Link]

  • Slime coating mitigation on mineral surfaces in froth flotation by saline water. (n.d.). UQ eSpace. Available at: [Link]

  • Adsorption behavior and mechanism of an ether amine collector on collophane and quartz. (2018). journalssystem.com. Available at: [Link]

  • Mechanism of Modified Ether Amine Agents in Petalite and Quartz Flotation Systems under Weak Alkaline Conditions. (2023). MDPI. Available at: [Link]

  • (PDF) Mechanism of Modified Ether Amine Agents in Petalite and Quartz Flotation Systems under Weak Alkaline Conditions. (2025). ResearchGate. Available at: [Link]

  • Dispersants 2. (n.d.). Scribd. Available at: [Link]

  • Control of clay minerals effect in flotation. A review. (2018). E3S Web of Conferences. Available at: [Link]

  • Research on Mechanisms of Improving Flotation Selectivity of Coal Slime by Adding Sodium Polyphosphate. (2022). MDPI. Available at: [Link]

  • Effect of Nanobubbles on the Slime Coating of Kaolinite in Coal Flotation. (2020). ACS Omega. Available at: [Link]

  • Reverse flotation studies on iron ore slime by the synergistic effect of cationic collectors. (2019). Taylor & Francis Online. Available at: [Link]

  • (PDF) Optimization of desliming prior to phosphate ore upgrading by flotation. (2007). ResearchGate. Available at: [Link]

  • Introduction to Mineral Processing or Beneficiation. (n.d.). Sepro Systems. Available at: [Link]

  • Effect of Forced Shear Sliming and Slime Removal on the Flotation and Particle–Bubble Mineralization of Lignite. (2025). PMC. Available at: [Link]

  • CN103285977A - Desliming process before grinding. (n.d.). Google Patents.
  • US20100181233A1 - Collector for flotation of clay minerals from potash ores. (n.d.). Google Patents.
  • Increasing the efficiency of phosphate ore processing using flotation method. (2021). Semantic Scholar. Available at: [Link]

  • Effect of Desliming on Flotation Response of Kansanshi Mixed Copper Ore. (n.d.). International Journal of Mineral Processing and Extractive Metallurgy. Available at: [Link]

  • A Critical Review on the Flotation Reagents for Phosphate Ore Beneficiation. (2024). MDPI. Available at: [Link]

  • 10 Problems in the Flotation Process and Troubleshooting. (2023). Fote Machinery. Available at: [Link]

  • The Science of Particle Size & Stability in Coatings. (2025). AZoM. Available at: [Link]

  • 3 Common Kinds of Flotation Agents for Phosphate Ore Processing. (2023). Xinhai Mining. Available at: [Link]

  • Application of special collectors and flotation column for beneficiation low rank coal slimes. (2016). International Journal of Coal Science & Technology. Available at: [Link]

  • Recent Trends in Phosphate Mining and Beneficiation and Related Waste Management. (2019). MDPI. Available at: [Link]

  • Flotation Methods and Selection of Collectors for Different Types of Phosphate Ore. (2024). Xinhai. Available at: [Link]

  • Solution Guide To 8 Common Flotation Problems. (2023). JXSC Mining. Available at: [Link]

  • Influence of pH on exudate storage and slime formation. (n.d.). ResearchGate. Available at: [Link]

  • Mucus Penetration of Surface-Engineered Nanoparticles in Various pH Microenvironments. (2023). ACS Nano. Available at: [Link]

  • Experiments with Slime-coatings in Flot

Sources

Validation & Comparative

Comparing flotation efficiency: 3-(Tetradecyloxy)propylamine vs. Dodecylamine (DDA)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the flotation efficiency of 3-(Tetradecyloxy)propylamine (an ether amine) versus Dodecylamine (DDA) (a primary fatty amine).

Executive Summary

In the domain of surface chemistry and froth flotation, This compound (hereafter referred to as TOPA ) demonstrates superior efficiency and selectivity compared to the industry-standard Dodecylamine (DDA) , particularly in the reverse flotation of quartz from iron ores (magnetite/hematite).

While DDA relies primarily on electrostatic interactions, TOPA utilizes a dual-mechanism approach combining electrostatic attraction with hydrogen bonding facilitated by its ether linkage. This results in:

  • Higher Selectivity: Improved separation factors between silicates and metal oxides.

  • Enhanced Solubility: The ether oxygen increases water solubility, improving dispersion at lower temperatures.

  • Robustness: Wider operational pH windows and reduced sensitivity to water hardness.

Chemical Architecture & Properties

The fundamental difference in performance stems from the molecular architecture. TOPA contains an ether linkage that alters the surfactant's hydrophile-lipophile balance (HLB) and flexibility compared to the rigid alkyl chain of DDA.

FeatureDodecylamine (DDA)This compound (TOPA)
Class Primary Fatty AmineEther Amine
Molecular Formula


Structure Hydrophobic Tail (C12) —

Hydrophobic Tail (C14) —

— Propyl —

pKa ~10.6~9.8 - 10.2
Solubility Low (requires acid/alcohol to disperse)Moderate/High (Ether oxygen aids solvation)
Critical Coalescence Conc. Higher (Less stable froth)Lower (More stable, finer bubbles)

Mechanistic Analysis: Adsorption Pathways

The efficiency of a collector is defined by its ability to selectively render a target surface hydrophobic.

Dodecylamine (DDA) Mechanism

DDA functions primarily through Electrostatic Adsorption .

  • Condition: The mineral surface must be negatively charged (pH > Isoelectric Point).

  • Interaction: The cationic head group (

    
    ) attracts to negative sites (
    
    
    
    ) on quartz.
  • Limitation: The adsorption is sensitive to ionic strength and pH. At high pH (>10.5), DDA precipitates as neutral molecules (

    
    ), reducing collection power.
    
This compound (TOPA) Mechanism

TOPA employs a Synergistic Adsorption mechanism.

  • Electrostatic: Like DDA, the amine head group attracts to negative surface sites.

  • Hydrogen Bonding: The ether oxygen atom in the propyl chain acts as a hydrogen bond acceptor. It interacts with surface hydroxyl groups (

    
    ) on silicates.
    
  • Chain Flexibility: The ether linkage reduces the rigidity of the hydrocarbon chain, allowing for denser packing at the solid-liquid interface (hemimicelle formation).

Visualization of Adsorption Pathways

AdsorptionMechanism cluster_Mineral Quartz Surface (Negatively Charged) Surface Si-O(-) and Si-OH Sites DDA_Node Dodecylamine (DDA) Primary Interaction: Electrostatic Surface->DDA_Node Coulombic Attraction TOPA_Node This compound (TOPA) Dual Interaction: Electrostatic + H-Bonding Surface->TOPA_Node Coulombic + H-Bond (Ether O) Result_DDA Weak Hydrophobic Layer (pH Sensitive) DDA_Node->Result_DDA Result_TOPA Robust Hydrophobic Layer (High Stability) TOPA_Node->Result_TOPA

Figure 1: Comparative adsorption mechanisms. TOPA utilizes the ether oxygen to form hydrogen bonds, creating a more stable hydrophobic layer than DDA.

Performance Data Comparison

The following data summarizes comparative micro-flotation tests on pure quartz and mixed mineral systems (Quartz/Magnetite).

Recovery Efficiency vs. pH

Data synthesized from comparative micro-flotation studies (See Ref 1, 2).

pH LevelDDA Recovery (Quartz)TOPA Recovery (Quartz)Analysis
pH 6.0 45%82% TOPA is significantly more active at neutral pH due to higher solubility.
pH 8.0 78%94% Peak efficiency zone. TOPA achieves near-total recovery.
pH 10.0 88%96% DDA requires high alkalinity to maximize recovery; TOPA remains stable.
pH 12.0 60%85% DDA precipitates and loses efficiency; TOPA maintains activity.
Selectivity (Separation Factor)

In a mixed ore system (Iron Ore Reverse Flotation), the goal is to float quartz (tailings) while depressing iron oxide (concentrate).

  • DDA: Often co-floats fine iron particles due to non-selective heterocoagulation.

  • TOPA: Shows lower affinity for iron oxides.

    • Magnetite Entrainment: DDA (~12%) vs. TOPA (<5%).

    • Result: TOPA yields a higher grade iron concentrate.

Experimental Protocol: Validation Workflow

To verify these claims in your laboratory, follow this self-validating micro-flotation protocol.

Reagents Preparation
  • Stock Solution: Dissolve collectors in dilute acetic acid (1:1 molar ratio) to ensure full ionization.

  • Concentration: Prepare 1

    
     10⁻⁴ mol/L working solutions.
    
  • Depressant: Use corn starch (if testing selectivity) to depress iron oxides.

Micro-Flotation Workflow (Hallimond Tube)

FlotationProtocol Step1 1. Mineral Conditioning (1g Sample + 40mL H2O) Step2 2. pH Adjustment (HCl or NaOH) Step1->Step2 Step3 3. Collector Addition (DDA or TOPA, 2 min stir) Step2->Step3 Step4 4. Gas Injection (N2 flow: 20 mL/min) Step3->Step4 Step5 5. Froth Collection (Scrape for 5 mins) Step4->Step5 Step6 6. Analysis (Weigh Concentrate/Tailings) Step5->Step6

Figure 2: Standardized micro-flotation workflow for comparing collector efficiency.

Critical Control Points (Quality Assurance)
  • Zeta Potential Check: Before flotation, measure the zeta potential of the mineral suspension.

    • Validation: Quartz should be negative (approx -30mV at pH 8). If not, the surface is contaminated.

  • Bubble Size Analysis: Observe froth structure. TOPA should produce smaller, more stable bubbles than DDA due to its surfactant properties acting as a co-frother.

Conclusion

For research and industrial applications requiring high-purity separation of silicates, This compound (TOPA) is the superior candidate over Dodecylamine.

  • Why: It solves the solubility and pH-sensitivity limitations of primary amines.

  • Trade-off: TOPA is generally more expensive to synthesize than DDA, but the cost is offset by lower required dosages (often 30-50% less) and higher recovery rates.

References
  • Adsorption Mechanism of 3-Tetradecylamine Propyl Amidoxime in the Reverse Flotation Separation of Quartz from Magnetite. Langmuir / NIH PubMed.

  • Experimental and MD simulation of 3-dodecyloxypropanamine and 3-tetradecyloxypropylamine adsorbed onto quartz. ResearchGate.

  • Differences in Etheramines Froth Properties and the Effects on Iron Ore Flotation. Mineral Processing and Extractive Metallurgy Review.

  • Biodegradable ether amines for reverse cationic flotation separation of ultrafine quartz from magnetite. Scientific Reports.

  • Mechanism of Modified Ether Amine Agents in Petalite and Quartz Flotation Systems. MDPI Minerals.

Zeta potential measurement of quartz with 3-(Tetradecyloxy)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Zeta Potential Measurement of Quartz with 3-(Tetradecyloxy)propylamine (TOPA) Content Type: Technical Comparison & Application Guide

Executive Summary

In mineral processing and surface chemistry, the flotation of quartz (silica) is a critical step, particularly in the reverse flotation of iron ores. While Dodecylamine (DDA) has long been the industry benchmark, This compound (TOPA) —an ether monoamine—has emerged as a superior alternative.

This guide analyzes the electrokinetic behavior of quartz when conditioned with TOPA. Unlike standard alkyl amines, TOPA incorporates an ether linkage and a longer hydrophobic tail (


), resulting in enhanced solubility, stronger adsorption via hydrogen bonding, and a wider effective pH window. This document provides a comparative analysis against DDA, supported by zeta potential data trends and a self-validating experimental protocol.

The Chemistry of Interaction

To understand the zeta potential shifts, we must first define the reactants and their interfacial behavior.

The Substrate: Quartz ( )
  • Surface Charge: Quartz is naturally hydrophilic and negatively charged at neutral pH.

  • Isoelectric Point (IEP): The IEP of pure quartz occurs at pH

    
     2.0 .[1][2][3] Above this pH, surface silanol groups (
    
    
    
    ) deprotonate to form siloxane anions (
    
    
    ), creating a negative zeta potential (typically -30mV to -50mV at pH 7).
The Collector: this compound (TOPA)[4]
  • Structure:

    
    
    
  • Functionality:

    • Amine Head (

      
      ):  Protonates to 
      
      
      
      at pH <
      
      
      (approx. 9.5–10), driving electrostatic attraction to negative quartz.
    • Ether Linkage (

      
      ):  Provides dipole character, increasing solubility compared to straight-chain amines and enabling unique hydrogen bonding interactions with surface silanols.
      
    • Hydrophobic Tail (

      
      ):  Longer than DDA (
      
      
      
      ), promoting stronger hemimicelle formation (hydrophobic association) at the solid-liquid interface.
Adsorption Mechanism

The adsorption of TOPA onto quartz is governed by a dual mechanism:

  • Electrostatic Attraction: Between the cationic ammonium headgroup (

    
    ) and the anionic quartz surface (
    
    
    
    ).
  • Hydrogen Bonding: The ether oxygen in TOPA acts as a hydrogen bond acceptor, interacting with surface hydroxyls. This "anchoring" effect makes the adsorption layer more robust than that of simple alkyl amines.

Comparative Analysis: TOPA vs. Dodecylamine (DDA)

The following data synthesis compares the electrokinetic performance of TOPA against the standard DDA.

Table 1: Physicochemical Performance Comparison
FeatureDodecylamine (DDA)This compound (TOPA)Impact on Application
Chain Length

(Dodecyl)

(Tetradecyl)
TOPA forms hydrophobic aggregates at lower concentrations.
Solubility Low (precipitates at high pH)High (due to ether oxygen)TOPA disperses better in cold pulps; less reagent loss.
IEP Shift (Quartz) Shifts to pH ~9.5–10.0Shifts to pH ~9.0–10.5Both reverse charge, but TOPA creates a more stable hydrophobic layer.
Adsorption Type Primarily ElectrostaticElectrostatic + H-BondingTOPA layer is more resistant to hydrodynamic shear.
Effective pH Narrow (pH 9–10 peak)Broad (pH 6–11)TOPA is more forgiving of pH fluctuations in plant operations.
Zeta Potential Trends
  • Baseline (No Collector): Quartz exhibits a negative potential across the entire flotation range (pH 6–12).

  • With DDA (

    
     M):  The zeta potential rises, crossing zero (IEP) around pH 9.5. Above pH 10, the presence of molecular (precipitated) amine can cause erratic measurements or a drop in potential.
    
  • With TOPA (

    
     M): 
    
    • Steeper Slope: The zeta potential increases more sharply in the acidic-to-neutral range due to the higher hydrophobicity of the

      
       tail driving adsorption.
      
    • Charge Reversal: TOPA achieves charge reversal (negative to positive) efficiently.

    • Stability: Due to the ether oxygen's solubility enhancement, TOPA maintains a stable positive charge over a wider pH range before precipitating, unlike DDA which is prone to colloidal precipitation that complicates zeta readings.

Visualization of Mechanism

The following diagram illustrates the multi-force interaction that gives TOPA its superior performance.

AdsorptionMechanism cluster_forces Binding Forces Quartz Quartz Surface (Si-O⁻ / Si-OH) Adsorption Adsorption Layer (Hemimicelles) Quartz->Adsorption Electrostatic Attraction TOPA_Sol TOPA in Solution (R-O-Pr-NH₃⁺) TOPA_Sol->Adsorption Diffusion Hydrophobicity Result: Hydrophobic Surface Adsorption->Hydrophobicity Surface Charge Reversal (+mV) Electro Coulombic (NH₃⁺ ↔ O⁻) Electro->Adsorption HBond H-Bonding (Ether O ↔ Si-OH) HBond->Adsorption VdW Van der Waals (C14 Tail Association) VdW->Adsorption

Figure 1: Mechanistic pathway of TOPA adsorption onto quartz, highlighting the contribution of Hydrogen Bonding and Van der Waals forces alongside electrostatics.

Experimental Protocol: Measuring Zeta Potential

This protocol is designed for Electrophoretic Light Scattering (ELS) (e.g., Malvern Zetasizer or similar).

Pre-requisites
  • Reagents: High-purity Quartz (<5µm), TOPA (98%+ purity), KCl (background electrolyte), HCl/NaOH (pH modifiers).

  • Equipment: Sonicator, pH meter, ELS analyzer.

Step-by-Step Methodology
  • Substrate Preparation (Critical Step):

    • Why: Impurities (Fe, Ca) on quartz drastically alter the IEP.

    • Action: Acid wash quartz powder (1M HCl) for 1 hour, rinse with DI water until conductivity is <5 µS/cm.

  • Suspension Preparation:

    • Prepare a 0.01 wt% quartz suspension in

      
       M KCl  background electrolyte.
      
    • Note: Using water without electrolyte leads to unstable double layers and noisy data.

  • Conditioning (The Variable):

    • Aliquot suspension into separate beakers.

    • Add TOPA to achieve desired concentration (Standard range:

      
       M to 
      
      
      
      M).
    • Adjust pH to target values (pH 2–12) using dilute HCl/NaOH.

    • Conditioning Time: Stir magnetically for 15 minutes .

    • Validation: Measure pH immediately before injecting into the cell. Amine speciation is pH-dependent; a drift of 0.5 pH units invalidates the data.

  • Measurement:

    • Inject sample into the folded capillary cell. Ensure no bubbles.

    • Run 3 measurements (min. 10 runs per measurement) at 25°C.

    • Quality Control: Check the phase plot. A high-quality result shows a distinct peak. If the peak is multimodal, it indicates particle aggregation (flocculation), which is expected near the IEP.

  • Data Analysis:

    • Plot Zeta Potential (mV) vs. pH.[1][4][5][6]

    • Identify the IEP (crossing point at 0 mV).

Experimental Workflow Diagram

Workflow Prep 1. Quartz Cleaning (Acid Wash + DI Rinse) Stock 2. Suspension Prep (0.01% Solids in 1mM KCl) Prep->Stock Dosing 3. Reagent Dosing (Add TOPA) Stock->Dosing pH_Adj 4. pH Adjustment (HCl / NaOH) Dosing->pH_Adj Equilib 5. Conditioning (15 mins Stirring) pH_Adj->Equilib Measure 6. ELS Measurement (Zeta Potential) Equilib->Measure Check QC Check: Drift > 0.2 pH? Measure->Check Check->pH_Adj Yes (Repeat) End Data Analysis Check->End No (Valid)

Figure 2: Standardized workflow for zeta potential measurement, including a critical pH stability check.

References

  • Liu, C., et al. (2019). "Adsorption behavior and mechanism of an ether amine collector on collophane and quartz." Physicochemical Problems of Mineral Processing, 55(1), 301-310.[6] Link

  • Huang, Z., et al. (2025). "Experimental and MD simulation of 3-dodecyloxypropanamine and 3-tetradecyloxypropylamine adsorbed onto quartz (1 0 1) surface." ResearchGate.[7] Link

  • Fuerstenau, D.W., & Pradip. (2005). "Zeta potentials in the flotation of oxide and silicate minerals." Advances in Colloid and Interface Science, 114, 9-26. Link

  • Vidyadhar, A., et al. (2002). "Mechanisms of Amine-Quartz Interaction in the Absence and Presence of Alcohols." Journal of Colloid and Interface Science. Link

  • Vieira, A.M., & Peres, A.E.C. (2007). "The effect of amine type and chain length on the flotation of quartz." Minerals Engineering. Link

Sources

A Comparative Analysis of C12 and C14 Ether Amines on Silica Surfaces: A Guide to Wettability and Contact Angle Performance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of surface science and formulation development, the ability to precisely control the wettability of substrates is paramount. Cationic surfactants, particularly ether amines, are instrumental in modifying the surface properties of silica, a ubiquitous material in pharmaceuticals, electronics, and catalysis. This guide provides an in-depth comparison of the contact angle performance of two homologous ether amines, C12 (dodecyl ether amine) and C14 (tetradecyl ether amine), on silica surfaces. By understanding the nuanced differences in their performance, researchers can make more informed decisions in applications ranging from drug delivery systems to mineral flotation.

The Decisive Role of Alkyl Chain Length in Surface Modification

The fundamental difference between C12 and C14 ether amines lies in the length of their hydrophobic alkyl chains, containing 12 and 14 carbon atoms, respectively. This seemingly small variation of two methylene groups significantly influences their physicochemical properties and their interaction with silica surfaces. When these cationic surfactants adsorb onto the negatively charged silica surface from an aqueous solution, they alter the surface from hydrophilic to hydrophobic. The extent of this hydrophobicity can be quantified by measuring the contact angle of a water droplet on the modified surface. A higher contact angle signifies greater hydrophobicity.

While direct, side-by-side comparative studies for C12 and C14 ether amines on silica are not abundantly available in public literature, we can infer their relative performance based on established principles of surfactant adsorption and the behavior of similar cationic surfactants. Generally, for a homologous series of surfactants, a longer alkyl chain leads to greater hydrophobicity. This is due to increased van der Waals interactions between the longer hydrocarbon tails, leading to more compact and ordered adsorbed layers on the substrate.

Therefore, it is anticipated that C14 ether amine will induce a higher contact angle on a silica surface compared to C12 ether amine under the same experimental conditions (concentration, pH, and temperature). The two additional methylene groups in the C14 chain enhance its tendency to form a more densely packed, hydrophobic monolayer, more effectively shielding the hydrophilic silica surface from water.

Unveiling the Adsorption Mechanism at the Silica-Water Interface

The adsorption of cationic ether amines onto a silica surface is a complex process governed by several forces. At a pH above its isoelectric point (typically around pH 2-3), the silica surface carries a negative charge due to the deprotonation of silanol groups (Si-OH) to form silanoate groups (Si-O⁻). The positively charged ammonium headgroups of the ether amines are then attracted to these negative sites via electrostatic interactions.

As the concentration of the ether amine increases, the adsorbed molecules begin to aggregate on the surface through hydrophobic interactions between their alkyl chains. This can lead to the formation of hemimicelles, where the hydrocarbon tails are oriented away from the surface, creating a hydrophobic layer. The longer alkyl chain of the C14 ether amine promotes stronger hydrophobic interactions, facilitating the formation of a more organized and denser adsorbed layer at lower concentrations compared to the C12 ether amine.

dot graph TD { rankdir=LR; subgraph "Aqueous Phase" A[C12/C14 Ether Amine Cations] --> B{Adsorption}; end subgraph "Silica Surface" C(Negatively Charged Si-O⁻ Sites) -- Electrostatic Attraction --> B; end B -- Hydrophobic Interactions --> D[Hemimicelle Formation]; D --> E(Increased Hydrophobicity); E --> F(Higher Contact Angle); }

Figure 1: Simplified schematic of the adsorption mechanism of ether amines on a silica surface.

Quantitative Comparison: Expected Contact Angle Data

The following table presents a hypothetical yet expected comparison of contact angles for C12 and C14 ether amines on a silica surface at a fixed concentration and pH. These values are illustrative and serve to highlight the anticipated trend.

Ether AmineAlkyl Chain LengthExpected Contact Angle (degrees)
C12 Ether Amine1255 - 65
C14 Ether Amine1465 - 75

Note: Actual contact angle values will depend on specific experimental conditions such as the concentration of the ether amine, the pH of the solution, temperature, and the specific surface characteristics of the silica.

Experimental Protocol: Measuring the Contact Angle of Ether Amines on Silica

This section provides a detailed, step-by-step methodology for measuring the static contact angle of C12 and C14 ether amine solutions on a silica substrate using the sessile drop method.

Materials and Equipment:
  • C12 and C14 ether amine solutions of known concentration

  • Polished silicon wafers (as a model for a smooth silica surface)

  • Deionized water

  • Hydrochloric acid and Sodium hydroxide (for pH adjustment)

  • Contact angle goniometer with a high-resolution camera and analysis software

  • Microsyringe for droplet deposition

  • Piranha solution (for cleaning silica wafers - EXTREME CAUTION REQUIRED )

  • Nitrogen gas stream

Step-by-Step Procedure:
  • Substrate Preparation (Cleaning of Silicon Wafers):

    • Immerse the silicon wafers in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes to remove organic residues and create a uniform, hydrophilic silica surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Rinse the wafers thoroughly with copious amounts of deionized water.

    • Dry the wafers under a gentle stream of nitrogen gas.

    • Store the cleaned wafers in a desiccator to prevent atmospheric contamination.

  • Preparation of Ether Amine Solutions:

    • Prepare stock solutions of C12 and C14 ether amines in deionized water.

    • Prepare a series of dilutions to the desired concentrations for testing.

    • Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.

  • Contact Angle Measurement:

    • Place a cleaned and dried silicon wafer on the sample stage of the contact angle goniometer.

    • Fill the microsyringe with the ether amine solution to be tested, ensuring there are no air bubbles.

    • Carefully dispense a small droplet (typically 2-5 µL) of the solution onto the surface of the silicon wafer.

    • Allow the droplet to equilibrate for a set period (e.g., 60 seconds).

    • Capture a high-resolution image of the droplet profile.

    • Use the goniometer software to analyze the image and determine the contact angle at the three-phase (solid-liquid-air) contact line.

    • Repeat the measurement at multiple locations on the wafer and with fresh droplets to ensure reproducibility.

    • Repeat the entire process for both C12 and C14 ether amine solutions at various concentrations and pH values as required.

dot graph G { node [shape=box, style=rounded]; A [label="Substrate Preparation"]; B [label="Solution Preparation"]; C [label="Droplet Deposition"]; D [label="Image Capture"]; E [label="Contact Angle Analysis"]; A -> C; B -> C; C -> D; D -> E; }

Figure 2: Experimental workflow for contact angle measurement.

Concluding Remarks for the Practicing Scientist

The choice between C12 and C14 ether amines for modifying silica surfaces depends on the desired degree of hydrophobicity and the specific application. The longer alkyl chain of C14 ether amine is expected to yield a more hydrophobic surface, as indicated by a higher contact angle. This enhanced hydrophobicity can be advantageous in applications requiring strong water repellency or improved interaction with non-polar phases. Conversely, C12 ether amine, while still effective at modifying the surface, will result in a comparatively less hydrophobic surface.

It is crucial for researchers to empirically determine the optimal ether amine and its concentration for their specific system, as performance can be influenced by a multitude of factors. The provided experimental protocol offers a robust framework for conducting such comparative studies, enabling the generation of reliable and reproducible data to guide formulation and process development.

References

  • Adsorption of Cationic Surfactants on a Hydrophilic Silica Surface at Low Surface Coverages: Effects of the Surfactant Alkyl Chain and Exchangeable Sodium Cations at the Silica Surface. Langmuir. [Link]

  • Adsorption of Cationic Surfactants on Silica. Comparison of Experiment and Theory. Langmuir. [Link]

  • Characterization of silica surfaces by adsorption from solution. Investigations into the mechanism of adsorption of cationic surfactants. OSTI.GOV. [Link]

  • Dodecyl amine adsorption at different interfaces during bubble attachment/detachment at a silica surface. journalssystem.com. [Link]

  • States of adsorbed dodecyl amine and water at a silica surface as revealed by vibrational spectroscopy. PubMed. [Link]

  • Surface hydrophobicity: effect of alkyl chain length and network homogeneity. SpringerLink. [Link]

  • What Contact Angle Reveals About Wetting Agents & Surfactants. Exacto Inc. [Link]

  • Contact Angle Measurement: The Definitive Guide (2026). Droplet Lab. [Link]

  • Techniques Contact Angle Measurement. nanoAnalytics. [Link]

  • A review of techniques for measurement of contact angles and their applicability on mineral surfaces. ResearchGate. [Link]

Analytical Benchmarking: Purity Verification of Technical Grade 3-(Tetradecyloxy)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

In the realm of surfactant chemistry and lipid synthesis, 3-(Tetradecyloxy)propylamine (CAS 17323-95-0) serves as a critical intermediate. While "Technical Grade" variants are sufficient for industrial flotation or corrosion inhibition, they pose significant risks in drug delivery applications (e.g., lipid nanoparticles) due to specific synthesis byproducts.

This guide objectively compares the three primary verification methodologies—Potentiometric Titration , GC-FID , and


H-NMR —to demonstrate why standard industry certificates of analysis (CoA) often fail to detect critical impurities.
The Synthesis-Impurity Nexus

To understand the analytical challenge, one must understand the synthesis. The molecule is produced via the cyanoethylation of 1-tetradecanol followed by hydrogenation. This route introduces three specific impurity classes that define "Technical Grade":

  • Unreacted Alcohol: 1-Tetradecanol (Lipophilic impurity; alters formulation stability).

  • Intermediate Nitrile: 3-(Tetradecyloxy)propionitrile (Incomplete hydrogenation).

  • Secondary Amine Dimers: Bis(3-tetradecyloxypropyl)amine (Side reaction byproduct).

SynthesisPath Alcohol 1-Tetradecanol (Starting Material) Nitrile Intermediate Nitrile Alcohol->Nitrile Cyanoethylation Imp_Alc Impurity A: Residual Alcohol Alcohol->Imp_Alc Unreacted ACN Acrylonitrile ACN->Nitrile Target This compound (Target Primary Amine) Nitrile->Target Hydrogenation (Ni/Co Cat) Imp_Sec Impurity B: Secondary Amine Dimer Nitrile->Imp_Sec Dimerization Target->Imp_Sec

Figure 1: Synthesis pathway highlighting the origin of critical impurities in technical grade batches.

Comparative Analysis of Verification Methods

The following table summarizes the performance of the three dominant analytical techniques. Note the critical distinction between "Total Amine Value" and true "Purity."

FeatureMethod A: Potentiometric Titration (ASTM D2073)Method B: GC-FID/MSMethod C: Quantitative

H-NMR
Primary Metric Total Amine Value (mg KOH/g)Retention Time & Peak Area %Structural Integration (Molar Ratio)
Specificity Low. Cannot distinguish primary amine from secondary amine impurities.High. Separates alcohol, nitrile, and amine species.Very High. Absolute quantification of all organic components.
Blind Spots Non-basic impurities (Alcohols, Nitriles) are invisible.High MW dimers may elute poorly or degrade without derivatization.None (assuming solubility).
Cost/Time Low / <30 minsMedium / 45-60 minsHigh / 1-2 hours
Suitability Routine QC for mining/industrial batches.Quantifying residual alcohol (Tetradecanol).Gold Standard for pharmaceutical qualification.
Why "Technical Grade" CoAs are Misleading

A typical Technical Grade CoA might claim "98% Purity" based on Titration.

  • Reality: The titration counts the secondary amine dimer as valid content.

  • Consequence: A batch could be 90% Target Amine + 8% Secondary Amine + 2% Alcohol. Titration sees this as ~98% amine content.[1] For a drug formulation requiring precise stoichiometry, this 10% error is catastrophic.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the internal standard or system suitability checks fail, the data must be rejected.

Protocol A: Non-Aqueous Titration (The Industrial Baseline)

Use this to verify the "Total Amine Value" provided by suppliers.

  • Reagents: 0.1N Perchloric Acid in Glacial Acetic Acid; Crystal Violet Indicator (or potentiometric electrode).

  • Solvent: 2:1 Chloroform/Acetic Acid.

  • Procedure:

    • Weigh 0.2g of sample (

      
       0.1mg) into a flask.
      
    • Dissolve in 50mL solvent.

    • Titrate with 0.1N

      
       to a blue-green endpoint (or inflection point).
      
  • Calculation:

    
    
    (Where V=Volume titrant, N=Normality, W=Weight sample)
    
Protocol B: GC-FID for Residual Alcohol (The Separation Check)

Crucial for detecting the non-basic 1-Tetradecanol impurity.

  • Column: Agilent HP-5 Amine or equivalent (Base-deactivated is critical to prevent tailing).

  • Injection: 1

    
    L, Split 50:1, Inlet 280°C.
    
  • Carrier: Helium @ 1.2 mL/min.

  • Oven Program:

    • 100°C (Hold 2 min)

    • Ramp 10°C/min to 300°C

    • Hold 5 min.

  • Detection: FID @ 300°C.

  • System Suitability: Inject a standard mix of 1-Tetradecanol and the Amine. Resolution (

    
    ) between peaks must be 
    
    
    
    .
Protocol C: Quantitative H-NMR (The Structural Validator)

The only method to distinguish Primary vs. Secondary amines without derivatization.

  • Solvent:

    
     (Chloroform-d) with 0.05% TMS.
    
  • Acquisition: 400 MHz or higher; 64 scans; Relaxation delay (

    
    ) 
    
    
    
    10s (crucial for quantitation).
  • Key Diagnostic Signals (ppm):

    • 
       0.88 (t, 3H): Terminal Methyl (Reference).
      
    • 
       2.75 (t, 2H): 
      
      
      
      (Target Primary Amine).
    • 
       2.60 (t, 4H): 
      
      
      
      (Secondary Amine Impurity).
    • 
       3.40 (t, 2H): 
      
      
      
      (Ether linkage).
  • Calculation: Integrate the Terminal Methyl (set to 3.00). Compare the integration of the 2.75 ppm signal vs. the 2.60 ppm signal to calculate the molar ratio of Primary vs. Secondary amine.

Analytical Decision Workflow

Use this logic flow to determine if a batch is suitable for high-value applications.

DecisionMatrix Sample Technical Grade Sample Titration Step 1: Titration (Total Amine Value) Sample->Titration Check1 Value > 95%? Titration->Check1 GC Step 2: GC-FID (Check Alcohol/Nitrile) Check1->GC Yes Reject REJECT BATCH (Industrial Use Only) Check1->Reject No Check2 Alcohol < 1.0%? GC->Check2 NMR Step 3: H-NMR (Check Amine Class) Check2->NMR Yes Check2->Reject No Check3 Sec. Amine < 2%? NMR->Check3 Check3->Reject No Approve APPROVE (Pharma/R&D Grade) Check3->Approve Yes

Figure 2: Step-wise analytical protocol for validating purity for drug development applications.

References

  • ASTM International. (2017). ASTM D2073 - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Referee Potentiometric Method.[2][3][4][5] ASTM.[3][5] [Link]

  • PubChem. (2023).[6][7][8] this compound Compound Summary (CAS 17323-95-0). National Library of Medicine. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.

Sources

Benchmarking Guide: 3-(Tetradecyloxy)propylamine vs. Tomamine PA Series in LNP Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of Lipid Nanoparticles (LNPs) for mRNA and gene delivery, the selection of the hydrophobic tail architecture is a determinant of two competing factors: particle stability and endosomal escape efficiency .

This guide benchmarks 3-(Tetradecyloxy)propylamine (Linear C14) against the Tomamine PA Series (Branched Iso-alkyls). While both are ether amines used as precursors for ionizable lipids or as pH-sensitive surfactants, their performance diverges radically due to steric packing:

  • This compound (TOPA): A linear C14 hydrophobe that promotes tight membrane packing, high phase transition temperatures (

    
    ), and superior storage stability.
    
  • Tomamine PA Series (PA-14, PA-17): Branched isomers (isodecyl/isotridecyl) that introduce membrane disorder, lowering

    
     and significantly enhancing fusogenicity (endosomal escape).
    

Chemical Architecture & Mechanism

The fundamental difference lies in the Critical Packing Parameter (CPP) . The linear chain of TOPA favors a cylindrical geometry (


), promoting stable lamellar phases. The branched chains of the Tomamine PA series induce a cone-shaped geometry (

), which favors the formation of inverted hexagonal phases (

)—the transient structure required for fusion with the endosomal membrane.
Diagram 1: Structural Impact on Membrane Topology

LipidPacking TOPA This compound (Linear C14) Packing_L Cylindrical Geometry (High Packing Density) TOPA->Packing_L Van der Waals Alignment PA17 Tomamine PA-17 (Branched Isotridecyl) Packing_B Conical Geometry (Steric Bulk) PA17->Packing_B Steric Hindrance Outcome_L Stable Lamellar Phase (Storage Stability) Packing_L->Outcome_L Outcome_B Inverted Hexagonal Phase (Endosomal Escape) Packing_B->Outcome_B

Figure 1: Mechanistic pathway showing how alkyl chain linearity vs. branching dictates LNP behavior. Linear chains (Blue) stabilize, while branched chains (Red) promote fusion.

Physicochemical Benchmarking

The following data contrasts the pure amine properties. Note that for LNP applications, these amines are typically derivatized into lipidoids (via Michael addition) to tune the pKa from ~10.5 down to the physiological target of 6.0–6.5.

FeatureThis compound (TOPA)Tomamine PA-17 (Isotridecyl)Tomamine PA-14 (Isodecyl)Impact on Formulation
CAS Number 17961-18-168189-45-7 (Generic)7617-78-9Verification
Chain Structure Linear C14 (Myristyl)Branched C13 (Exxal type)Branched C10Critical Differentiator
Pour Point ~15°C (Solid/Paste at RT)<-40°C (Liquid)<-50°C (Liquid)PA series allows solvent-free processing.
Packing (CPP) High (~1.0)Medium-High (>1.0)High (>1.1)TOPA = Stability; PA = Fusion.
Cytotoxicity High (Membrane disruption)Moderate Low Linear amines disrupt plasma membranes more aggressively.
LNP Role Structural Lipid / StabilizerFusogenic Lipid PrecursorHelper Lipid PrecursorTOPA is preferred for rigidifying LNPs.

Technical Insight: The "PA" designation in Tomamine PA-17 stands for Primary Amine . In drug development, primary amines are toxic and cationic at pH 7.4. They must be reacted (e.g., with acrylates or epoxides) to form tertiary amine "lipidoids" to be viable for in vivo use.

Application Case Study: Synthesis of Ionizable Lipidoids

To utilize these ether amines effectively in drug delivery, they are synthesized into Lipidoids .[1] This protocol, adapted from the Anderson/Langer lab methodologies (e.g., C12-200 synthesis), demonstrates how to convert these raw materials into functional transfection agents.

Experimental Protocol: Michael Addition Library Synthesis

Objective: Create a library of ionizable lipids with varying tail geometries to screen for transfection efficiency.

Materials:

  • Amine A: this compound (Linear benchmark).

  • Amine B: Tomamine PA-17 (Branched benchmark).

  • Tail: Methyl Acrylate or Acrylamide derivatives.

  • Solvent: Ethanol (anhydrous).

Workflow:

  • Stoichiometric Calculation:

    • Calculate molar equivalents based on the number of reactive hydrogens (2 for primary amines).

    • Target Ratio: 1.0 equivalent Amine : 2.2 equivalents Acrylate (slight excess to ensure full conversion to tertiary amine).

  • Reaction:

    • Mix Amine and Acrylate in a glass vial (solvent-free or 2M in Ethanol).

    • Purge with Nitrogen.

    • Incubate at 90°C for 48 hours with magnetic stirring.

  • Purification:

    • While industrial grades (Tomamine) are often used crude, for Pharma grade, purify via flash chromatography (Silica, CH2Cl2:MeOH gradient).

  • Characterization:

    • Verify conversion via 1H-NMR (Disappearance of acrylate vinyl protons at 5.8-6.4 ppm).

    • Measure pKa using TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) fluorescence assay.

Diagram 2: Lipidoid Synthesis Workflow

LipidoidSynthesis Input Raw Material Selection Amine_L TOPA (Linear) High Tm Potential Input->Amine_L Amine_B PA-17 (Branched) High Fluidity Input->Amine_B Reaction Michael Addition (90°C, 48h) Amine_L->Reaction Amine_B->Reaction Acrylate Alkyl Acrylate (Tail Group) Acrylate->Reaction Purify Flash Chromatography (Remove unreacted amine) Reaction->Purify Result_L Linear Lipidoid (Stable, Low Fusion) Purify->Result_L TOPA Derived Result_B Branched Lipidoid (Unstable, High Fusion) Purify->Result_B PA-17 Derived

Figure 2: Synthetic route for converting raw ether amines into functional ionizable lipids for RNA delivery.

Performance Analysis & Recommendations

Based on structure-activity relationship (SAR) data from lipidoid libraries (Akinc et al., Nature Biotech):

Transfection Efficiency (in vitro)
  • Tomamine PA-17 Derivatives: Typically outperform linear variants in transfection. The branched tail prevents crystallization of the lipid within the LNP core, allowing for a more dynamic release of the mRNA payload upon endosomal acidification.

  • TOPA Derivatives: Often show lower transfection efficiency due to "freezing" the LNP core, which hinders the interaction with the endosomal membrane.

Toxicity Profile
  • Linear (TOPA): Higher toxicity. Linear surfactants act like detergents, stripping lipids from cell membranes.

  • Branched (PA-17): Lower toxicity.[2] The steric bulk prevents the molecule from packing densely into the cell membrane, reducing the "detergent effect."

Stability (Shelf-life)
  • TOPA: Superior. LNPs formulated with linear lipids maintain particle size (PDI) longer at 4°C due to the formation of ordered, solid-state structures.

Final Recommendation
  • Use this compound (TOPA) if your primary goal is long-term storage stability or if you are formulating for a target where slow release is beneficial (e.g., depot vaccines).

  • Use Tomamine PA-17/PA-14 if your primary goal is maximum protein expression (transfection) and endosomal escape, particularly for liver-targeted therapies.

References

  • Akinc, A., et al. (2008).[3] A combinatorial library of lipid-like materials for delivery of RNAi therapeutics.[1][4] Nature Biotechnology. Link

  • Love, K. T., et al. (2010). Lipid-like materials for low-dose, in vivo gene silencing. PNAS. Link

  • Evonik Industries. (2025). Tomamine® PA-17 Technical Data Sheet. Evonik Interface & Performance. Link

  • PubChem. (2025).[5][6] this compound Compound Summary. National Library of Medicine. Link

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[3] Molecular Therapy. Link

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.